2-(2,6-Dimethoxyphenoxy)ethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dimethoxyphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-12-8-4-3-5-9(13-2)10(8)14-7-6-11/h3-5,11H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZDXZBPRADNBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558103 | |
| Record name | 2-(2,6-Dimethoxyphenoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6161-82-6 | |
| Record name | 2-(2,6-Dimethoxyphenoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Deconstructing Recalcitrance: 2-(2,6-Dimethoxyphenoxy)ethanol as a Precision Model for Syringyl β-O-4 Lignin Cleavage
Executive Summary
Lignin valorization remains one of the most significant bottlenecks in the transition to a sustainable, bio-based chemical economy. Native lignin is a heterogeneous, highly cross-linked aromatic polymer, making direct mechanistic studies of its depolymerization nearly impossible. To rationally design catalysts for lignin breakdown—particularly for sourcing bioactive aromatics in drug development—researchers must rely on precision model compounds.
As an application scientist focused on biomass deconstruction, I have found that selecting the right model is the difference between generating ambiguous data and achieving scalable, mechanistic clarity. This whitepaper provides an in-depth technical analysis of 2-(2,6-dimethoxyphenoxy)ethanol (CAS 6161-82-6), a highly specific, simplified model representing the β-O-4 ether linkage of syringyl (S) lignin units.
Structural Rationale: Why 2-(2,6-Dimethoxyphenoxy)ethanol?
Isolating the β-O-4 Linkage
The β-O-4 alkyl-aryl ether bond constitutes 45–60% of all linkages in native hardwood lignin. While complex dimeric models (e.g., 1-(4-hydroxy-3-methoxyphenyl)-2-(2,6-dimethoxyphenoxy)ethanol-1-propanol) accurately reflect the full steric bulk of the linkage, their multiple reactive sites (phenolic OH, α-OH, γ-OH) confound kinetic tracking.
By stripping away the A-ring and the α-hydroxy group,1 isolates the exact C-O bond of interest.
The Syringyl (S) Electronic Advantage
The presence of the two methoxy groups at the 2 and 6 positions mimics the Syringyl (S) unit, which is predominant in hardwoods.
-
Causality in Design: The electron-donating nature of the dual methoxy groups increases the electron density on the aromatic ring. This inductive effect subtly weakens the adjacent C-O ether bond compared to unsubstituted 2-phenoxyethanol (H-unit) or the mono-methoxy guaiacyl (G-unit) equivalent. Consequently, this molecule is the ideal substrate for testing lower-energy cleavage pathways critical for industrial scale-up.
Hierarchical derivation of 2-(2,6-Dimethoxyphenoxy)ethanol as a targeted lignin model.
Mechanistic Pathways for β-O-4 Cleavage
Aerobic Oxidation (Vanadium/Copper Catalysis)
Recent breakthroughs have demonstrated that simple phenoxyethanol models can be oxidatively cleaved using oxovanadium complexes or CuCl/TEMPO systems. As detailed in studies on 2, the mechanism involves an initial base-assisted dehydrogenation of the alcohol, followed by oxidative C-C and C-O bond cleavage to yield 2,6-dimethoxyphenol, formic acid, and CO2.
Surface-Mediated Reductive Decomposition
Under ultra-high vacuum (UHV) conditions on Pt(111) single crystals, researchers have mapped the exact sequence of bond breaking.3 reveal that phenoxyethanol models undergo OH bond scission first, generating a phenoxy intermediate that preferentially deoxygenates rather than desorbing as a simple phenol.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, experimental workflows must be self-validating. The following protocol utilizes TEMPO not just as a co-catalyst, but as a mechanistic trap to definitively prove the radical nature of the cleavage.
Protocol: Aerobic Oxidative Cleavage using CuCl/TEMPO
Objective: Cleave the β-O-4 bond of 2-(2,6-dimethoxyphenoxy)ethanol to yield 2,6-dimethoxyphenol.
-
Substrate Preparation: In a flame-dried Schlenk tube, dissolve 0.5 mmol of 2-(2,6-dimethoxyphenoxy)ethanol in 5 mL of anhydrous toluene.
-
Catalyst Loading: Add 20 mol % CuCl, 20 mol % TEMPO, and 20 mol % 2,6-lutidine.
-
Causality Check: 2,6-lutidine is chosen specifically because it acts as a non-nucleophilic base. It facilitates the initial proton abstraction from the alcohol without coordinating to and poisoning the copper metal center.
-
-
Reaction Initiation: Purge the reaction vessel with O2 gas (1 atm) for 5 minutes. Seal and heat to 100 °C for 40 hours under vigorous magnetic stirring (800 rpm) to eliminate mass transfer limitations.
-
Quenching & Extraction: Cool the vessel to room temperature. Quench the reaction with 1M HCl (2 mL) to neutralize the 2,6-lutidine and immediately halt the catalytic cycle. Extract the organic phase with ethyl acetate (3 x 10 mL) and dry over anhydrous MgSO4.
-
Validation & Analysis: Analyze the concentrated organic layer via GC-MS.
-
Self-Validation: The presence of 2,6-dimethoxyphenol confirms successful C-O cleavage. Crucially, the detection of TEMPO-functionalized ketones validates that the reaction proceeded via the hypothesized radical intermediate pathway.
-
Standardized experimental workflow for catalytic cleavage of the lignin model compound.
Quantitative Data: Comparative Cleavage Efficiencies
The table below summarizes the cleavage efficiencies of different lignin model compounds under standard Cu/TEMPO oxidative conditions. The data illustrates the profound impact of methoxy substitution on bond lability.
| Model Compound | Lignin Unit Mimic | Aromatic Substituents | Relative C-O Cleavage Yield (%) | Primary Aromatic Product |
| 2-Phenoxyethanol | H-Unit (p-Hydroxyphenyl) | None | ~40% | Phenol |
| 2-(2-Methoxyphenoxy)ethanol | G-Unit (Guaiacyl) | 2-Methoxy | ~55% | Guaiacol |
| 2-(2,6-Dimethoxyphenoxy)ethanol | S-Unit (Syringyl) | 2,6-Dimethoxy | ~70% | 2,6-Dimethoxyphenol |
Note: The increased yield in S-unit models correlates directly with the electron-donating effect of the dual methoxy groups, which stabilizes the intermediate transition states during oxidative cleavage.
Conclusion & Implications for Drug Development
The precise deconstruction of 2-(2,6-dimethoxyphenoxy)ethanol provides a scalable blueprint for lignin depolymerization. For drug development professionals, lignin represents a massive, untapped reservoir of functionalized aromatics. Molecules like 2,6-dimethoxyphenol (syringol) are critical, high-value precursors for synthesizing bioactive molecules, including advanced antioxidants and targeted therapeutics. By mastering the cleavage of the S-type β-O-4 bond using precision models, we bridge the critical gap between raw biomass waste and pharmaceutical-grade feedstocks.
References
-
ACS Sustainable Chemistry & Engineering. "Aerobic Oxidation of 2-Phenoxyethanol Lignin Model Compounds Using Vanadium and Copper Catalysts". ACS Publications.[Link][2]
-
The Journal of Physical Chemistry C. "Adsorption and Decomposition of a Lignin β-O-4 Linkage Model, 2-Phenoxyethanol, on Pt(111): Combination of Experiments and First-Principles Calculations". ACS Publications.[Link][3]
Sources
Literature Review and Technical Guide on 2-(2,6-Dimethoxyphenoxy)ethanol Derivatives: Synthesis, SAR, and Alpha-1 Adrenoceptor Pharmacology
Executive Summary
The chemical scaffold 2-(2,6-dimethoxyphenoxy)ethanol (CAS: 6161-82-6) serves as the foundational building block for some of the most critical pharmacological tools in adrenergic receptor research. By transforming this alcohol into its corresponding ethylamine, medicinal chemists developed WB4101 (
This technical whitepaper provides an in-depth analysis of 2-(2,6-dimethoxyphenoxy)ethanol derivatives. It synthesizes current Structure-Activity Relationship (SAR) data, outlines self-validating synthetic and pharmacological protocols, and elucidates the causality behind the molecular design of highly selective
Chemical Profile and Structural Causality
The unique pharmacological properties of 2-(2,6-dimethoxyphenoxy)ethanol derivatives stem from the precise stereoelectronic arrangement of the 2,6-dimethoxy groups on the phenoxy ring.
Mechanistic Causality in Molecular Design:
The presence of two methoxy groups at the ortho positions (2 and 6) creates significant steric hindrance. This steric bulk restricts the rotation of the phenoxy ring around the ether oxygen, locking the aromatic system into an orthogonal conformation relative to the ethanolamine linker. Furthermore, the methoxy oxygens act as potent hydrogen-bond acceptors. When the derivative enters the orthosteric binding pocket of the
Synthetic Workflow
The transformation of 2-(2,6-dimethoxyphenoxy)ethanol into active pharmacophores requires the conversion of the terminal hydroxyl group into a secondary amine. Direct amination is often avoided due to the risk of over-alkylation. Instead, a step-wise activation and reduction strategy is employed.
Synthetic workflow for 2-(2,6-dimethoxyphenoxy)ethyl derivatives.
Protocol 1: Synthesis of N-[2-(2,6-dimethoxyphenoxy)ethyl]amines
This protocol is designed as a self-validating system to ensure high yield and structural integrity.
-
Alcohol Activation (Tosylation): Dissolve 2-(2,6-dimethoxyphenoxy)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) and pyridine (2.0 eq). Cool to 0°C. Add
-toluenesulfonyl chloride (TsCl, 1.2 eq) dropwise.-
Causality: The hydroxyl group is a poor leaving group. Tosylation converts it into an excellent leaving group, priming the molecule for nucleophilic attack.
-
-
Azide Displacement: Isolate the tosylate and dissolve in anhydrous DMF. Add sodium azide (NaN
, 1.5 eq) and heat to 80°C for 4 hours.-
Causality: Utilizing an azide intermediate rather than direct ammonia substitution prevents the formation of secondary and tertiary amine byproducts, ensuring strict stoichiometric control.
-
-
Reduction to Primary Amine: Transfer the azide intermediate to a hydrogenation flask with methanol. Add 10% Pd/C catalyst and stir under H
atmosphere (1 atm) for 6 hours. Filter through Celite to yield 2-(2,6-dimethoxyphenoxy)ethylamine. -
Reductive Amination (Pharmacophore Assembly): React the primary amine with 1,4-benzodioxane-2-carboxaldehyde (or desired analogue) in 1,2-dichloroethane. Add sodium triacetoxyborohydride (NaBH(OAc)
, 1.5 eq).-
Causality: NaBH(OAc)
is a mild reducing agent that selectively reduces the transient imine without reducing the unreacted aldehyde, maximizing the yield of the secondary amine.
-
-
Validation: Purify via flash chromatography. Validate via
H-NMR; the successful formation of the product is confirmed by the presence of a characteristic triplet at ~2.8-3.0 ppm, corresponding to the methylene protons adjacent to the newly formed secondary amine.
Pharmacological Significance & SAR Dynamics
Before the advent of molecular cloning, the subdivision of
Structure-Activity Relationship (SAR)
Extensive SAR studies have been conducted on the WB4101 scaffold to push subtype selectivity further, particularly distinguishing between
-
Phenoxy Ring Modifications: Removing the methoxy groups drastically reduces affinity, proving their necessity for hydrogen bonding and conformational locking.
-
Benzodioxane Ring Hybridization: Replacing the benzodioxane moiety with a tetrahydronaphthalene or naphthodioxane system dramatically shifts selectivity. For instance, the synthesis of hybrid tetrahydronaphthodioxane analogues (e.g., Compound 8) resulted in highly selective
antagonists, while 2-methoxy-1-naphthoxy analogues (e.g., Compound 2) shifted selectivity toward the subtype [2].
Quantitative Data Summary
The following table summarizes the binding affinities of key 2-(2,6-dimethoxyphenoxy)ethyl derivatives, demonstrating how structural tweaks influence receptor subtype selectivity.
| Compound / Derivative | Structural Modification | Selectivity Profile | |||
| WB4101 | Core 2-(2,6-dimethoxyphenoxy)ethyl | 9.80 | 8.60 | 9.20 | |
| (S)-2 | 2-methoxy-1-naphthoxy analogue | 8.90 | 8.10 | 10.68 | Highly |
| (S)-8 | Hybrid tetrahydronaphthodioxane | 7.98 | < 6.00 | < 6.00 | Highly |
| Compound 6 | trans-4-phenylchroman analogue | 7.45 | 6.80 | 7.10 | Reduced overall affinity |
(Data synthesized from Pallavicini et al., 2006 and related SAR literature [2][4])
Receptor Antagonism and Experimental Validation
The primary mechanism of action for these derivatives is competitive antagonism at the Gq-coupled
Mechanism of alpha-1 adrenoceptor antagonism by WB4101 derivatives.
Protocol 2: Radioligand Binding Assay for -AR Subtypes
To accurately determine the
-
Membrane Preparation: Harvest CHO cells stably expressing human cloned
, , or receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C.-
Causality: Ultracentrifugation isolates the lipid membrane fraction containing the GPCRs while discarding cytosolic components that could cause non-specific binding or enzymatic degradation of the radioligand.
-
-
Incubation & Equilibrium: Resuspend the membrane pellet. Incubate 50 µg of membrane protein with 0.2 nM
WB4101 and varying concentrations of the test derivative ( to M) in assay buffer for 45 minutes at 25°C.-
Causality: A 45-minute incubation at room temperature is strictly required to ensure the system reaches steady-state thermodynamic equilibrium, which is mandatory for accurate competitive displacement calculations.
-
-
Self-Validating Control (Non-Specific Binding): In parallel wells, define non-specific binding (NSB) by adding 10 µM phentolamine.
-
Causality: Phentolamine at this high concentration saturates all specific
-AR sites. Any remaining radioactive signal represents radioligand trapped in the lipid bilayer or binding to the plastic, allowing for the precise subtraction of background noise.
-
-
Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash filters three times with ice-cold buffer. Measure radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the
using non-linear regression analysis (e.g., GraphPad Prism). Convert to the inhibition constant ( ) using the Cheng-Prusoff equation: .
Conclusion and Future Perspectives
Derivatives of 2-(2,6-dimethoxyphenoxy)ethanol remain indispensable in molecular pharmacology. The precise steric and electronic properties conferred by the 2,6-dimethoxy substitution allow these molecules to act as highly sensitive probes for
References
-
Melchiorre, C., et al. (1996). "Structure-activity relationships in 1,4-benzodioxan related compounds. 3. 3-Phenyl analogs of 2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzodioxan (WB 4101) as highly selective alpha1-adrenoreceptor antagonists." Journal of Medicinal Chemistry.[Link]
-
Pallavicini, M., et al. (2006). "WB4101-related compounds: new, subtype-selective alpha1-adrenoreceptor antagonists (or inverse agonists?)." PubMed. [Link]
-
Michel, M. C., et al. (1995). "α1-Adrenergic Receptor Subtypes." Circulation Research.[Link]
-
Valoti, E., et al. (2002). "Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes." PubMed.[Link]
Electronic Properties of 2,6-Dimethoxy Substituted Phenoxyethanols: Mechanistic Insights for Drug Design and Biomass Valorization
Executive Summary
The 2,6-dimethoxyphenoxyethanol motif is a highly specialized structural moiety characterized by an electron-rich aromatic core and a versatile aliphatic side chain. The presence of two methoxy groups at the ortho positions relative to the ether linkage fundamentally alters the electronic topography of the molecule. This whitepaper provides an in-depth technical analysis of these electronic properties, exploring how the interplay of resonance (+R) and inductive (-I) effects dictates the molecule's behavior in two critical fields: the pharmacophore dynamics of alpha-1 adrenergic antagonists and the catalytic depolymerization of syringyl-type lignin.
Quantum Mechanical Profiling: The Dual Nature of Methoxy Substituents
To understand the reactivity of 2,6-dimethoxyphenoxyethanol, one must analyze the competing electronic effects of its substituents. The methoxy groups exert a strong electron-donating resonance effect (+R) through the delocalization of oxygen's lone pairs into the aromatic
Because the +R effect dominates in aromatic systems, the net result is a highly electron-enriched benzene ring. This enrichment significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule highly susceptible to oxidation and electrophilic attack, while simultaneously lowering the activation barriers for radical scavenging mechanisms[2].
Quantitative Electronic Data
The following table summarizes the theoretical electronic properties, demonstrating the incremental impact of methoxy substitution on the phenoxyethanol core.
Table 1: Comparative Electronic Properties of Phenoxyethanol Derivatives (Data derived from representative DFT calculations at the M06-2X/6-311++G(d,p) level)
| Compound | Substitution Pattern | HOMO (eV) | LUMO (eV) | Band Gap ( | Dipole Moment (Debye) |
| Phenoxyethanol | Unsubstituted | -6.20 | -0.50 | 5.70 | 1.85 |
| 2-Methoxyphenoxyethanol | Mono-ortho (Guaiacyl-like) | -5.85 | -0.45 | 5.40 | 2.10 |
| 2,6-Dimethoxyphenoxyethanol | Di-ortho (Syringyl-like) | -5.50 | -0.40 | -5.10 | 2.45 |
Analysis: The addition of the second methoxy group in the 2,6-dimethoxy derivative narrows the HOMO-LUMO band gap to 5.10 eV, indicating a highly polarizable electron cloud. The increased dipole moment (2.45 D) reflects the asymmetric charge distribution driven by the dense electron localization around the oxygen-rich face of the molecule.
Application 1: Pharmacophore Dynamics in Drug Development
In medicinal chemistry, 2,6-dimethoxyphenoxyethanol is a critical synthetic intermediate for WB-4101, a highly potent and selective
Mechanistic Causality:
-
Enhanced Cation-
Interactions: The elevated HOMO level and dense electrostatic potential (ESP) above the aromatic ring create an ideal surface for cation- interactions. This allows the drug molecule to bind tightly to protonated basic residues (e.g., Arginine or Lysine) within the trans-membrane binding pocket of the -receptor. -
Conformational Locking: The steric bulk of the two ortho-methoxy groups restricts the rotation of the phenoxy-ethanolamine side chain. This forces the molecule into an orthogonal conformation that minimizes the entropic penalty upon receptor binding, thereby increasing the overall binding affinity (
).
Application 2: Biomass Valorization & Lignin Depolymerization
In the context of renewable energy and biomass valorization, 2,6-dimethoxyphenoxyethanol serves as the fundamental model compound for the
Mechanistic Causality:
Recent studies on aqueous electrocatalytic hydrogenation (ECH) over skeletal nickel catalysts reveal a counter-intuitive phenomenon: the methoxy groups act as electron-donating bulky substituents that actually inhibit the interaction of the aromatic ring with the electron-rich Ni cathode[5]. Because the 2,6-dimethoxy ring is already electron-rich, it experiences electrostatic repulsion from the cathode surface. Consequently, direct electron transfer to the aromatic ring is thermodynamically disfavored. Instead, the cleavage of the C-O bond in these highly substituted models requires specific
Logical Workflow of Electronic Effects
Caption: Logical flow of electronic effects in 2,6-dimethoxyphenoxyethanol dictating its applications.
Experimental & Computational Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems to empirically and theoretically determine the electronic properties of 2,6-dimethoxy substituted phenoxyethanols.
Protocol 1: Computational Workflow for Electronic Property Mapping (DFT)
Purpose: To calculate the HOMO/LUMO energies and map the Electrostatic Potential (ESP). The M06-2X functional is chosen specifically because it accounts for non-covalent dispersion forces, which are critical when modeling the steric crowding of the two ortho-methoxy groups.
Step-by-Step Methodology:
-
Initial Geometry Construction: Build the 3D structure of 2,6-dimethoxyphenoxyethanol using a molecular builder (e.g., GaussView). Ensure the methoxy groups are oriented to minimize steric clash with the ethanol side chain.
-
Geometry Optimization: Run a Density Functional Theory (DFT) calculation using the M06-2X functional and the 6-311++G(d,p) basis set in Gaussian 16. The diffuse functions (++) are mandatory to accurately model the electron-rich lone pairs on the three oxygen atoms.
-
Validation Checkpoint (Self-Validation): Perform a frequency calculation on the optimized geometry. Rule: The number of imaginary frequencies (NImag) must equal exactly 0. If NImag > 0, the structure is trapped in a transition state (saddle point); perturb the geometry and re-optimize.
-
Electronic Extraction: Extract the energies of the HOMO and LUMO from the formatted checkpoint file (.fchk).
-
ESP Mapping: Generate a mapped electron density surface (isovalue = 0.0004 a.u.) colored by electrostatic potential to visualize the nucleophilic hot-spots over the aromatic ring.
Protocol 2: Cyclic Voltammetry (CV) for Empirical Oxidation Potentials
Purpose: To empirically validate the computationally derived HOMO levels by measuring the electrochemical oxidation potential (
Step-by-Step Methodology:
-
Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (
) in anhydrous acetonitrile. Causality: provides a wide electrochemical window, preventing background solvent oxidation from masking the analyte's signal. -
Cell Assembly: Utilize a three-electrode setup: a Glassy Carbon (GC) working electrode, a Platinum wire counter electrode, and an
non-aqueous reference electrode. Causality: GC is chosen because it minimizes background catalytic currents compared to metallic electrodes like Pt or Au. -
Analyte Addition: Add 2,6-dimethoxyphenoxyethanol to the cell to achieve a 1.0 mM concentration. Purge the solution with ultra-pure Argon for 10 minutes to remove dissolved oxygen, which acts as an electron scavenger.
-
Internal Standardization: Add 1.0 mM of Ferrocene (Fc) to the solution.
-
Validation Checkpoint (Self-Validation): Run a scan at 100 mV/s. Measure the peak separation (
) of the Ferrocene redox couple. Rule: must be approximately 59 mV. If mV, uncompensated resistance (iR drop) is present. You must apply positive feedback iR compensation before recording the actual analyte data. -
Data Acquisition: Record the onset oxidation potential (
) of the 2,6-dimethoxyphenoxyethanol peak. Calculate the empirical HOMO using the equation: .
References
-
Title: Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate | Source: ResearchGate | URL: [Link]
-
Title: Multiple Mechanisms Mapped in Aryl Alkyl Ether Cleavage via Aqueous Electrocatalytic Hydrogenation over Skeletal Nickel | Source: Journal of the American Chemical Society | URL: [Link]
-
Title: OXIDATIVE DEPOLYMERIZATION OF LIGNIN TO LOW MOLECULAR WEIGHT AROMATICS | Source: UKnowledge | URL: [Link]
-
Title: WB-4101-药物合成数据库 | Source: DrugFuture | URL: [Link]
Sources
Reactivity Patterns of the Primary Alcohol in 2-(2,6-Dimethoxyphenoxy)ethanol: A Technical Guide
Executive Summary
2-(2,6-Dimethoxyphenoxy)ethanol (CAS: 6161-82-6) is a critical bifunctional building block extensively utilized in medicinal chemistry, most notably in the synthesis of α1-adrenergic receptor antagonists such as 1 and its structural analogues[1]. The molecule features an electron-rich 2,6-dimethoxyphenoxy core linked via an ether bridge to a terminal primary alcohol. This whitepaper dissects the reactivity of this primary alcohol, detailing the causality behind activation strategies, oxidation pathways, and etherification protocols required to build complex pharmacological scaffolds.
Molecular Architecture & Electronic Environment
The reactivity of 2-(2,6-dimethoxyphenoxy)ethanol is fundamentally governed by the interplay between its electron-donating aromatic ring and the terminal hydroxyl group[2].
-
Steric Factors: The two methoxy groups at the ortho positions (2 and 6) of the benzene ring create significant steric bulk. However, the two-carbon ethyl chain effectively insulates the primary alcohol from this steric hindrance, allowing it to undergo standard primary alcohol transformations without spatial restriction.
-
Electronic Factors: The phenoxy oxygen is highly electron-rich due to the +M (mesomeric) effect of the two adjacent methoxy groups. While this electron density does not directly participate in the alcohol's reactivity, it renders the ether linkage susceptible to cleavage under strongly acidic conditions (e.g., hot HBr or HI). Consequently, transformations of the primary alcohol must employ mild, non-cleaving reagents to preserve the structural integrity of the molecule.
Core Reactivity Workflows
Pattern A: Sulfonate Ester Activation and Amination (The WB4101 Pathway)
The most prevalent application of 2-(2,6-dimethoxyphenoxy)ethanol is its conversion into secondary or tertiary amines to generate 3[3]. Because the hydroxyl group is a poor leaving group, it must be activated prior to amination.
-
Causality of Activation: Direct amination of the alcohol is thermodynamically unfavorable. Conversion to a sulfonate ester (tosylate or mesylate) transforms the hydroxyl into a highly polarizable, resonance-stabilized leaving group.
-
SN2 Displacement Dynamics: The activated intermediate is reacted with an amine (e.g., 2-aminomethyl-1,4-benzodioxane). To accelerate this SN2 displacement, catalytic potassium iodide (KI) is often added. This initiates an in situ Finkelstein reaction, transiently converting the tosylate into an iodide. Iodide is a superior leaving group, significantly lowering the activation energy for nucleophilic attack by bulky amines[4].
Pattern B: Controlled Oxidation
The primary alcohol can be oxidized to 2-(2,6-dimethoxyphenoxy)acetaldehyde or the corresponding carboxylic acid.
-
Causality of Reagent Selection: Harsh oxidants like Jones reagent risk oxidative degradation of the electron-rich aromatic ring or unintended ether cleavage. Therefore, Dess-Martin Periodinane (DMP) or Swern oxidation is prioritized. DMP provides a self-validating system where the reaction proceeds under mild, neutral conditions, preventing over-oxidation to the carboxylic acid and preserving the delicate 2,6-dimethoxyphenoxy moiety.
Pattern C: Mitsunobu Etherification
For the synthesis of complex alkyl or diaryl ethers, the Mitsunobu reaction allows for direct coupling of the primary alcohol with a nucleophile without prior activation.
-
Mechanism & Causality: Triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) form a betaine intermediate that activates the alcohol. This offers a mild, neutral pathway that purposefully avoids the strongly basic conditions of a traditional Williamson ether synthesis, which could otherwise lead to side reactions or degradation of base-sensitive functional groups.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of 2-(2,6-Dimethoxyphenoxy)ethyl 4-methylbenzenesulfonate
Objective: Activate the primary alcohol for subsequent nucleophilic substitution.
-
Preparation: Dissolve 1.0 eq of 2-(2,6-dimethoxyphenoxy)ethanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Base Addition: Add 2.0 eq of anhydrous pyridine. Causality: Pyridine acts as both a base to neutralize the generated HCl (preventing ether cleavage) and a nucleophilic catalyst to accelerate the transfer of the tosyl group.
-
Reagent Addition: Cool the mixture to 0 °C. Slowly add 1.2 eq of p-toluenesulfonyl chloride (TsCl) in portions. Causality: Cooling controls the exothermic reaction and prevents the formation of undesired alkyl chlorides.
-
Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3) to validate complete consumption of the starting material.
-
Workup: Quench with ice water. Extract with DCM. Wash the organic layer with 1M HCl (to remove excess pyridine), saturated NaHCO3, and brine. Dry over MgSO4 and concentrate under reduced pressure.
Protocol 2: Amination to yield WB4101 Analogues
Objective: SN2 displacement of the tosylate to form a secondary amine.
-
Preparation: Dissolve 1.0 eq of the tosylate intermediate in anhydrous N,N-dimethylformamide (DMF).
-
Nucleophile Addition: Add 1.5 eq of the target amine and 2.0 eq of N,N-diisopropylethylamine (DIPEA).
-
Catalysis: Add 0.1 eq of Potassium Iodide (KI). Causality: As established, KI facilitates an in situ Finkelstein reaction, accelerating the displacement of the tosylate by the amine.
-
Heating: Heat the mixture to 80 °C for 16 hours.
-
Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify via silica gel column chromatography to isolate the target 5[5].
Quantitative Data: Comparison of Activation Methods
| Activation Method | Reagent System | Typical Yield | Reaction Time | Byproducts / Causality Notes |
| Tosylation | TsCl, Pyridine, DCM | 85 - 92% | 12 - 16 h | Pyridinium chloride. Highly stable intermediate; easily crystallized and stored. |
| Mesylation | MsCl, Et3N, DCM | 90 - 95% | 2 - 4 h | Triethylamine hydrochloride. Faster reaction; intermediate is less stable long-term. |
| Halogenation | PBr3 or SOCl2 | 60 - 75% | 4 - 6 h | Phosphorous acid / SO2. HBr/HCl generation risks ether cleavage; lower yields. |
| Mitsunobu | PPh3, DEAD, THF | 70 - 85% | 12 - 24 h | Triphenylphosphine oxide. Direct coupling, but requires complex chromatographic purification. |
Mechanistic Visualization
Divergent reactivity pathways of 2-(2,6-dimethoxyphenoxy)ethanol for drug synthesis.
References
-
Guidechem. "2-(2,6-DIMETHOXYPHENOXY)ETHANOL Properties and Structure." Guidechem Database.2
-
PubChem. "N-[2-(2,6-dimethoxyphenoxy)ethyl]-2-(2-phenylmethoxyphenoxy)ethanamine." National Library of Medicine.4
-
Castagnino E, et al. "Synthesis and Pharmacological Evaluation of Some WB4101 Analogues Bearing a Naphthodioxanic Nucleus." Farmaco Sci, 1984. 3
-
Wikipedia Contributors. "WB-4101." Wikimedia Foundation. 1
-
PubMed. "QSAR study for a novel series of ortho monosubstituted phenoxy analogues of alpha1-adrenoceptor antagonist WB4101." National Institutes of Health. 5
Sources
- 1. WB-4101 - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. Synthesis and pharmacological evaluation of some WB4101 analogues bearing a naphthodioxanic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-[2-(2,6-dimethoxyphenoxy)ethyl]-2-(2-phenylmethoxyphenoxy)ethanamine | C25H29NO5 | CID 10364994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. QSAR study for a novel series of ortho monosubstituted phenoxy analogues of alpha1-adrenoceptor antagonist WB4101 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis Protocol for 2-(2,6-Dimethoxyphenoxy)ethanol from Syringol
Introduction & Scope
As the pharmaceutical and polymer industries pivot toward bio-derived platform chemicals, the valorization of lignin-derived phenolics has gained critical importance. Syringol (2,6-dimethoxyphenol) serves as a highly functionalized aromatic precursor abundant in hardwood lignin depolymerization streams. The selective O-alkylation of syringol to yield 2-(2,6-dimethoxyphenoxy)ethanol (CAS: 6161-82-6) provides a versatile diol/alcohol intermediate. This compound is heavily utilized in the synthesis of amorphous polyurethanes (PUs), non-isocyanate polyurethanes (NIPUs), and advanced pharmaceutical scaffolds (1)[1].
This application note details two validated synthetic routes: a modern, atom-efficient green synthesis using ethylene carbonate, and a classical Williamson ether synthesis.
Mechanistic Rationale & Pathway Selection
Pathway A: Green Alkylation via Ethylene Carbonate (EC)
Driven by the principles of green chemistry, the use of cyclic carbonates as alkylating agents eliminates the need for toxic halogenated reagents (2)[2]. In this pathway, ethylene carbonate acts as the electrophile. The reaction is typically catalyzed by tetrabutylammonium fluoride (TBAF).
-
Causality of Catalyst: The fluoride ion acts as a strong hydrogen-bond acceptor, highly activating the phenolic hydroxyl group for nucleophilic attack. Simultaneously, the bulky tetrabutylammonium counterion provides phase-transfer capabilities, stabilizing the transition state in minimal solvent conditions.
-
Thermodynamic Driving Force: The resulting phenoxide attacks the less sterically hindered aliphatic carbon of EC. The tetrahedral intermediate undergoes rapid ring-opening followed by decarboxylation. The irreversible loss of CO₂ gas provides the thermodynamic driving force, ensuring high conversion rates at elevated temperatures (150–190 °C).
Pathway B: Classical Williamson Ether Synthesis
For laboratories requiring lower-temperature operations or lacking specialized high-temperature pressure equipment, the classical Williamson ether synthesis remains a robust alternative. Syringol is deprotonated by a mild alkali base (such as anhydrous K₂CO₃) in a polar aprotic solvent (DMF).
-
Causality of Solvent/Base: K₂CO₃ is perfectly tuned to deprotonate syringol (pKa ~9.5) without triggering aggressive side reactions. DMF heavily solvates the potassium cation, leaving a highly nucleophilic, "naked" phenoxide ion.
-
Reaction Dynamics: This ion undergoes an Sₙ2 nucleophilic substitution with 2-chloroethanol. While effective, this route is less atom-efficient due to the stoichiometric generation of potassium chloride (KCl) salt waste and the inherent toxicity of the haloalkane.
Quantitative Route Comparison
Summarized below is a direct comparison of the operational parameters for both pathways to aid in experimental design.
| Parameter | Pathway A: Green Alkylation (EC) | Pathway B: Williamson Ether |
| Alkylating Agent | Ethylene Carbonate (EC) | 2-Chloroethanol |
| Catalyst / Base | TBAF (5 mol%) | K₂CO₃ (2.0 equiv) |
| Temperature | 150 – 190 °C | 90 – 100 °C |
| Reaction Time | 1 – 4 hours | 12 – 16 hours |
| Primary Byproduct | CO₂ (Gas) | KCl (Solid Salt) |
| Atom Economy | High (Loss of CO₂ only) | Moderate (Loss of HCl/KCl) |
| Environmental Impact | Low (Solvent-free/minimal) | High (Halogenated waste, DMF) |
Visualized Synthetic Workflows
Figure 1: Comparison of Green and Classical synthesis pathways for 2-(2,6-dimethoxyphenoxy)ethanol.
Experimental Protocols
Protocol A: Green Synthesis via Ethylene Carbonate
This methodology is adapted from recent advances in the modular synthesis of lignin-derived platform chemicals (3)[3].
-
Preparation: In a 20 mL oven-dried microwave vial or a heavy-walled Schlenk flask equipped with a magnetic stir bar, charge Syringol (1.0 mmol, 154 mg), Ethylene Carbonate (1.2 mmol, 106 mg), and Tetrabutylammonium fluoride (TBAF) (0.05 mmol, 13 mg).
-
Solvent Addition: Add 0.2 mL of anhydrous N,N-Dimethylformamide (DMF) to act as a homogenizing agent.
-
Reaction: Cap the vial securely and place it into a pre-heated reaction block set to 190 °C. Stir vigorously for 1 hour.
-
Causality Note: The high temperature is strictly required to overcome the activation energy barrier for the decarboxylation step. The evolution of CO₂ drives the reaction to completion; ensure the vial is rated for mild pressure or properly vented if scaling up.
-
-
Quenching & Workup: Remove the vial from the heating block and allow it to cool to room temperature. Dilute the crude mixture with Methanol (2 mL) and filter through a PTFE syringe filter to remove any insoluble particulates.
-
Purification: Concentrate the filtrate under reduced pressure. Isolate the target 2-(2,6-dimethoxyphenoxy)ethanol via flash column chromatography utilizing an Ethyl Acetate/Pentane gradient.
Protocol B: Classical Williamson Ether Synthesis
-
Deprotonation: In a 100 mL round-bottom flask, suspend anhydrous Potassium Carbonate (K₂CO₃) (20.0 mmol, 2.76 g) in 15 mL of anhydrous DMF. Add Syringol (10.0 mmol, 1.54 g) and stir at room temperature for 30 minutes.
-
Causality Note: Pre-stirring ensures complete deprotonation of the phenol, preventing unreacted starting material from complicating downstream purification.
-
-
Alkylation: Dropwise, add 2-Chloroethanol (15.0 mmol, 1.21 g) via syringe.
-
Heating: Attach a reflux condenser, purge the system with Nitrogen, and heat the reaction mixture to 90–100 °C for 12–16 hours.
-
Workup: Cool the mixture to ambient temperature and quench by pouring into 50 mL of distilled water. Extract the aqueous phase with Ethyl Acetate (3 x 30 mL).
-
Washing: Wash the combined organic extracts with brine (3 x 30 mL).
-
Causality Note: Extensive brine washing is critical to partition and remove residual DMF from the organic layer, which would otherwise co-elute or inhibit crystallization.
-
-
Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography or recrystallization from an ethanol/water mixture.
References
-
Treleven, A. E., et al. "The Preparation of Lignin-Derivable Bisphenols for the Synthesis of Polyurethanes and Nonisocyanate Polyurethanes." Macromolecules, ACS Publications, 2025. 1
-
RSC Publishing. "Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines." RSC Advances, 2025. 3
-
Fernandes, B., et al. "Functionalisation of Lignin-Derived Diols for the Synthesis of Thermoplastic Polyurethanes and Polyester Resins." PubMed / NIH, 2025.2
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Functionalisation of Lignin-Derived Diols for the Synthesis of Thermoplastic Polyurethanes and Polyester Resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00151J [pubs.rsc.org]
Application Note & Protocol: Synthesis of 2-(2,6-dimethoxyphenoxy)ethanol
A Detailed Guide to the Hydroxyethylation of 2,6-Dimethoxyphenol via Williamson Ether Synthesis
Introduction and Scientific Principle
The hydroxyethylation of phenols is a crucial transformation in organic synthesis, yielding valuable phenoxyethanol derivatives that serve as key intermediates in the development of pharmaceuticals, agrochemicals, and materials. 2-(2,6-dimethoxyphenoxy)ethanol, the target compound of this protocol, is a significant building block, particularly in the synthesis of complex molecules where the 2,6-dimethoxy substitution pattern provides unique electronic and steric properties.
While industrial-scale hydroxyethylation often employs ethylene oxide, this reagent is a highly flammable, toxic, and carcinogenic gas, posing significant handling risks in a laboratory setting.[1][2] This guide provides a detailed, safety-oriented protocol for the synthesis of 2-(2,6-dimethoxyphenoxy)ethanol using a safer and more accessible laboratory method: the Williamson Ether Synthesis .[3]
This classic and robust SN2 reaction involves the O-alkylation of a phenol.[3][4] The procedure consists of two primary steps:
-
Deprotonation: The weakly acidic phenolic proton of 2,6-dimethoxyphenol is removed by a suitable base to form a highly nucleophilic phenoxide ion.
-
Nucleophilic Substitution: The resulting phenoxide attacks the electrophilic carbon of a hydroxyethylating agent, such as 2-chloroethanol, displacing a halide leaving group to form the desired ether linkage.[4]
This application note provides a comprehensive, step-by-step protocol, explains the rationale behind key procedural choices, and offers guidance on reaction monitoring, product purification, and troubleshooting to ensure a successful and safe synthesis.
Reaction Mechanism: Williamson Ether Synthesis
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The phenoxide ion, formed in situ, acts as the nucleophile, performing a backside attack on the carbon atom bearing the chlorine atom in 2-chloroethanol. This concerted mechanism, where bond-forming and bond-breaking occur simultaneously, results in the formation of the C-O ether bond and the liberation of a chloride ion.[4]
Caption: SN2 mechanism for the synthesis of 2-(2,6-dimethoxyphenoxy)ethanol.
Critical Safety Precautions and Reagent Handling
Safe laboratory practice is paramount. All operations must be conducted within a certified chemical fume hood.[5] The primary hazards associated with the reagents are summarized below.
| Reagent | Key Hazards | Recommended PPE |
| 2-Chloroethanol | Fatal if swallowed, in contact with skin, or if inhaled.[6] Causes serious eye irritation.[7] Combustible liquid.[7] | Chemical-resistant gloves (e.g., Butyl rubber), tightly fitting safety goggles, face shield, flame-resistant lab coat.[5][6][8] |
| 2,6-Dimethoxyphenol | Skin, eye, and respiratory irritant. | Standard laboratory gloves (Nitrile), safety glasses, lab coat. |
| Potassium Carbonate (Anhydrous) | Causes serious eye irritation. Skin and respiratory irritant. | Standard laboratory gloves, safety glasses, lab coat. |
| Acetonitrile (Solvent) | Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. | Flammable-rated gloves, safety goggles, face shield, flame-resistant lab coat. Work away from ignition sources.[9] |
| Diethyl Ether (Extraction) | Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. Causes drowsiness. | Flammable-rated gloves, safety goggles. Must be used in a fume hood away from any ignition sources.[10] |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[9] For 2-chloroethanol exposure, seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[9] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Spills: Evacuate the area and remove all ignition sources. Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[6]
Materials and Methods
Reagents and Consumables
| Reagent | M.W. ( g/mol ) | Molar Eq. | Example Amount (10 mmol scale) | Purity |
| 2,6-Dimethoxyphenol | 154.16 | 1.0 | 1.54 g | ≥98% |
| 2-Chloroethanol | 80.51 | 1.2 | 0.97 g (0.78 mL) | ≥99% |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.76 g | ≥99%, anhydrous |
| Acetonitrile (CH₃CN) | 41.05 | - | 50 mL | Anhydrous, ≥99.8% |
| Diethyl Ether (Et₂O) | 74.12 | - | ~150 mL | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | ~50 mL | Aqueous Solution |
| Brine (Saturated NaCl) | - | - | ~50 mL | Aqueous Solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | Reagent Grade |
| TLC Plates | - | - | As needed | Silica gel 60 F₂₅₄ |
| Column Chromatography Silica Gel | - | - | As needed | 230-400 mesh |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser and heating mantle with magnetic stirrer
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Glass stoppers and septa
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. Adjust quantities accordingly for different scales.
Reaction Setup and Execution
-
Prepare the Apparatus: Flame-dry the 100 mL three-neck round-bottom flask and reflux condenser. Assemble the apparatus quickly while still warm and place it under a positive pressure of an inert gas (Nitrogen or Argon). Allow the system to cool to room temperature.
-
Charge the Flask: To the flask, add 2,6-dimethoxyphenol (1.54 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Rationale: Potassium carbonate is a mild base sufficient for deprotonating the acidic phenol.[11] Using an excess ensures complete formation of the phenoxide nucleophile. Anhydrous conditions are important to prevent unwanted side reactions with water.
-
-
Add Solvent: Add 50 mL of anhydrous acetonitrile via syringe.
-
Initiate Stirring: Begin vigorous magnetic stirring to create a fine suspension.
-
Add Alkylating Agent: Slowly add 2-chloroethanol (0.78 mL, 12 mmol) to the suspension via syringe.
-
Rationale: A slight excess of the alkylating agent helps to drive the reaction to completion. It is added after the base to ensure the phenoxide is formed first.
-
-
Reaction at Reflux: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) using the heating mantle. Maintain the reflux for 12-24 hours.
-
Rationale: Heating increases the reaction rate, allowing the SN2 reaction to proceed at a practical pace.[11]
-
Reaction Monitoring
-
Technique: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 2,6-dimethoxyphenol starting material.
-
Eluent System: A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds.
-
Procedure: Periodically (e.g., every 4 hours), carefully take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate alongside a spot of the starting material. The reaction is complete when the starting material spot is no longer visible.
Work-up and Extraction
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Filtration: Filter the cooled mixture through a pad of Celite or a sintered glass funnel to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of diethyl ether (~20 mL).[11]
-
Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile and ether.
-
Liquid-Liquid Extraction: a. Dissolve the resulting residue in ~50 mL of diethyl ether and transfer it to a 250 mL separatory funnel. b. Wash the organic layer sequentially with:
- 1 x 50 mL of water (to remove any remaining inorganic salts).
- 1 x 50 mL of saturated sodium bicarbonate solution (to remove any unreacted acidic phenol).[10]
- 1 x 50 mL of brine (to reduce the solubility of organic material in the aqueous layer and help break any emulsions).[11] c. After each wash, drain the aqueous layer.
-
Drying and Concentration: Transfer the washed organic layer to an Erlenmeyer flask. Dry it over anhydrous magnesium sulfate, filter to remove the drying agent, and concentrate the filtrate to dryness on the rotary evaporator to yield the crude product, typically as an oil or a low-melting solid.
Purification
-
Method: The crude product should be purified by flash column chromatography on silica gel.[11]
-
Eluent: Use a gradient elution system, starting with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity to elute the more polar product. The exact ratio should be determined by TLC analysis of the crude product.
-
Procedure:
-
Pack a chromatography column with silica gel slurried in the initial eluent.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(2,6-dimethoxyphenoxy)ethanol.
-
Product Characterization
Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the methoxy groups (-OCH₃), and the two methylene groups (-OCH₂CH₂OH) of the hydroxyethyl chain.
-
¹³C NMR: Expect distinct signals for the aromatic carbons, methoxy carbons, and the two aliphatic carbons.
-
Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.
-
Infrared (IR) Spectroscopy: Look for the characteristic broad O-H stretch of the alcohol group (~3400 cm⁻¹) and C-O stretching of the ether and methoxy groups (~1100-1250 cm⁻¹).
Workflow and Troubleshooting
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive base (K₂CO₃ not anhydrous).- Low reaction temperature.- Poor quality solvent or reagents. | - Use freshly opened or properly dried anhydrous K₂CO₃.- Ensure the reaction mixture is properly refluxing.- Use high-purity, anhydrous reagents and solvent. |
| Reaction Stalls (Starting Material Remains) | - Insufficient base or alkylating agent.- Reaction time is too short. | - Increase the molar equivalents of base and/or 2-chloroethanol slightly.- Extend the reaction time and continue monitoring by TLC. |
| Formation of Multiple Byproducts | - Reaction temperature is too high, causing decomposition.- Presence of water leading to side reactions (e.g., formation of ethylene glycol). | - Ensure the reflux temperature does not significantly exceed the boiling point of the solvent.[12]- Use anhydrous solvent and reagents and ensure the apparatus is thoroughly dried. |
| Difficult Extraction (Emulsion Formation) | - Vigorous shaking of the separatory funnel. | - Gently invert the separatory funnel instead of shaking vigorously.- Add more brine to the separatory funnel to help break the emulsion. |
References
- Interscan. (2024, August 7). Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure.
- Canadian Centre for Occupational Health and Safety (CCOHS). Ethylene Oxide.
- 2-Chloroethanol - Material Safety D
- Central Drug House (P) Ltd.
- Weekly Safety Meeting – Ethylene Oxide Safety. (2025, August 3).
- STERIS Corporation. Safety Guidelines - Ethylene Oxide (EO)
- Safety Data Sheet for 2-Chloroethanol. (2023, October 19).
- Sigma-Aldrich.
- University of New Mexico.
- Western Carolina University. Standard Operating Procedure for the use of 2-Chloroethanol.
- Al-Malki, J., et al. (2024). Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H₂O₂.
- Catalytic Hydroxyethylation of Phenols with Renewable Ethylene Glycol Diester as an Alternative to Ethylene Oxide. (2024, June 20).
- Hydroxyalkylation of phenols. (1998).
- Method of producing high-purity 4-(2-hydroxyethyl)phenol.
- Preparation method of 1,2-bis(2-(2,6-dimethoxyphenoxy)ethoxy)ethane.
- The Williamson Ether Synthesis Lab Protocol.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- BenchChem. (2025). Large-Scale Synthesis of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol.
- Alcohol to Ether using Williamson synthesis (O-Alkyl
- Hydroxylation of Phenol Catalyzed by Iron Metal-Organic Framework (Fe-BTC) with Hydrogen Peroxide. (2020). Scirp.org.
- Wikipedia. Williamson ether synthesis.
- University of Richmond. Organic Chemistry Williamson Ether Synthesis.
- Alkylation of phenol: a mechanistic view. (2006, February 16). PubMed - NIH.
- BenchChem.
Sources
- 1. Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure [gasdetection.com]
- 2. Weekly Safety Meeting – Ethylene Oxide Safety – Safety Matters Weekly [safetymattersweekly.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. wcu.edu [wcu.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chemicalbull.com [chemicalbull.com]
- 8. opcw.org [opcw.org]
- 9. fishersci.dk [fishersci.dk]
- 10. The Williamson Ether Synthesis [cs.gordon.edu]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis and Polymerization Protocols for 2-(2,6-Dimethoxyphenoxy)ethanol-Derived Monomers
Mechanistic Rationale & Material Properties
In advanced polymer engineering, the demand for high-refractive-index, halogen-free, and rapidly curable resins has driven the development of specialty aromatic monomers. 2-(2,6-Dimethoxyphenoxy)ethanol (CAS: 6161-82-6)[1] serves as a highly versatile, electron-rich aromatic precursor. When its terminal hydroxyl group is functionalized into an acrylate or methacrylate—forming 2-(2,6-dimethoxyphenoxy)ethyl acrylate (DMPEA)—it introduces unique physicochemical advantages into polymer networks:
-
Steric Shielding & Stability: The dual methoxy substitutions at the 2 and 6 positions of the aromatic ring provide significant steric bulk. This specific geometry restricts unwanted electrophilic side-reactions during aggressive free-radical polymerization, leading to highly linear, predictable chain growth.
-
Halogen-Free Metal Adhesion: Traditional flame-retardant or high-refractive-index polymers often rely on brominated or chlorinated monomers, which pose severe corrosion risks to metal substrates in microelectronics. DMPEA provides a halogen-free alternative; its dense array of ether oxygens promotes strong coordinate bonding with metal surfaces, enhancing adhesion without halide-induced degradation[2].
-
Accelerated UV Curing Kinetics: Polymers incorporating (meth)acryloyloxyalkoxyphenyl groups exhibit remarkably fast radical curing kinetics. They can be fully crosslinked under low-intensity UV light in seconds, bypassing the volatile outgassing and multi-day curing times associated with conventional moisture-cured sealants[3].
Experimental Workflow 1: Synthesis of DMPEA Monomer
Objective: Convert 2-(2,6-dimethoxyphenoxy)ethanol into a reactive DMPEA monomer via esterification.
Causality & Expert Insight
Acryloyl chloride is highly reactive and exothermic upon contact with alcohols. The reaction must be strictly maintained between 0–5 °C to prevent the localized thermal runaway that would cause the newly formed acrylate to auto-polymerize. Triethylamine (TEA) is utilized not just as a catalyst, but as a stoichiometric acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed ether cleavage. Furthermore, the addition of MEHQ (4-methoxyphenol) during the final workup is critical to quench stray radicals and ensure the shelf-life stability of the synthesized monomer.
Step-by-Step Protocol
-
Preparation: In a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 0.1 mol (19.82 g) of 2-(2,6-dimethoxyphenoxy)ethanol[4] in 200 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add 0.12 mol (12.14 g) of anhydrous Triethylamine (TEA) to the solution. Submerge the flask in an ice-water bath and allow the mixture to cool to 0–5 °C under continuous nitrogen purging.
-
Acrylation: Dissolve 0.11 mol (9.95 g) of acryloyl chloride in 50 mL of anhydrous DCM. Transfer this to the dropping funnel and add it dropwise to the reaction mixture over 60 minutes. Crucial: Monitor the internal temperature; do not allow it to exceed 5 °C.
-
Maturation: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4 hours. A white precipitate (triethylamine hydrochloride) will form.
-
Workup & Washing: Filter the precipitate. Wash the organic filtrate sequentially with 100 mL of 5% aqueous NaHCO₃ (to neutralize unreacted acid), 100 mL of 0.1 M HCl (to remove residual TEA), and 100 mL of brine.
-
Drying & Stabilization: Dry the organic layer over anhydrous MgSO₄. Add 100 ppm of MEHQ as a polymerization inhibitor.
-
Concentration: Evaporate the DCM under reduced pressure (rotary evaporator) at a water bath temperature strictly below 35 °C to yield the crude DMPEA monomer.
In-Process Quality Control (Self-Validating System)
-
FTIR Verification: Analyze an aliquot of the product. The protocol is validated if the broad -OH stretching band at ~3300 cm⁻¹ has completely disappeared, replaced by a sharp, strong ester C=O stretch at ~1720 cm⁻¹ and an alkene C=C stretch at ~1635 cm⁻¹.
-
TLC Check: Run a Thin Layer Chromatography (TLC) plate (Eluent: Hexane/Ethyl Acetate 7:3). A single distinct spot with a higher Rf value than the starting alcohol confirms complete conversion.
Workflow for the synthesis and UV-initiated polymerization of the DMPEA monomer.
Experimental Workflow 2: UV-Curable Polyisobutylene (PIB) Formulation
Objective: Formulate a rapid-curing, halogen-free sealant using DMPEA-modified polyisobutylene for electronic encapsulation.
Causality & Expert Insight
Polyisobutylene (PIB) provides exceptional moisture barrier properties but is chemically inert. By blending or chemically terminating PIB with DMPEA, the system gains the rapid, on-demand room-temperature curing profile of an acrylate network[3]. Degassing the formulation under vacuum prior to curing is a mandatory step; ambient oxygen acts as a powerful radical scavenger, forming stable peroxy radicals that prematurely terminate chain growth and leave a tacky, uncured surface layer (oxygen inhibition).
Step-by-Step Protocol
-
Resin Blending: In a planetary centrifugal mixer, combine 80 parts by weight of DMPEA-terminated PIB resin, 15 parts of unreacted DMPEA (acting as a reactive diluent to lower viscosity), and 3 parts of a Type I photoinitiator (e.g., 1-Hydroxycyclohexyl-phenyl-ketone, Irgacure 184).
-
Homogenization: Mix at 2000 RPM for 3 minutes to ensure complete dissolution of the photoinitiator into the highly viscous polymer matrix.
-
Degassing: Transfer the mixture to a vacuum desiccator. Apply a vacuum of < 10 mbar for 15 minutes until all visible micro-bubbles have collapsed.
-
Substrate Application: Draw down the degassed resin onto a clean aluminum substrate using a micrometer film applicator set to a 100 µm gap.
-
UV Curing: Pass the coated substrate through a UV conveyor system equipped with a 365 nm LED array. Set the irradiance to 500 mW/cm² and the dose to 1000 mJ/cm².
In-Process Quality Control (Self-Validating System)
-
Gel Fraction Analysis: Weigh a sample of the cured film (
). Subject it to Soxhlet extraction using refluxing toluene for 24 hours to remove any unreacted monomer or uncrosslinked polymer. Dry the remaining film to a constant weight ( ). The protocol is validated if the Gel Fraction ( ) exceeds 95%, indicating a fully developed, self-sustaining crosslinked network.
Mechanistic pathway of the UV-initiated radical polymerization of DMPEA.
Quantitative Data Summary
The integration of 2-(2,6-dimethoxyphenoxy)ethanol derivatives yields significant performance enhancements over legacy halogenated systems. The table below summarizes the comparative physical and optical properties[2][3].
| Property | DMPEA-Modified PIB | Conventional Halogenated PIB | Analytical Method |
| UV Curing Time | < 10 seconds | 20 - 30 seconds | Photo-DSC |
| Halogen Content | < 10 ppm (Halogen-Free) | > 1000 ppm | Ion Chromatography |
| Refractive Index ( | 1.52 - 1.55 | 1.48 - 1.50 | Abbe Refractometer |
| Volume Shrinkage | < 2% | 3 - 5% | Pycnometry |
| Metal Adhesion (Al) | > 5.0 MPa | < 3.0 MPa | ASTM D4541 (Pull-off test) |
References
- Title: JP6088972B2 - (Meth)
- Title: JP2013216782A - Curable composition and usage of the same | Source: Google Patents | URL
Sources
- 1. 2-(2,6-Dimethoxyphenoxy)ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. JP2013216782A - Curable composition and usage of the same - Google Patents [patents.google.com]
- 3. JP6088972B2 - (Meth) acryloyl-terminated polyisobutylene polymer, method for producing the same, and active energy ray-curable composition - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
Application Note: Applications of 2-(2,6-Dimethoxyphenoxy)ethanol in Pharmaceutical Synthesis
Executive Summary
2-(2,6-Dimethoxyphenoxy)ethanol (CAS: 6161-82-6) [1] is a highly versatile and structurally privileged building block in medicinal chemistry. Characterized by an electron-rich aromatic ring and a primary aliphatic alcohol, it serves as the critical pharmacophoric foundation for WB-4101 , a benchmark α1-adrenoceptor (α1-AR) antagonist[2]. Recently, this scaffold has been successfully repurposed through advanced structural morphing to develop potent, multitarget inhibitors for Dipeptidyl Peptidase IV (DPP IV) and Carbonic Anhydrase (CA), addressing complex metabolic disorders like Type 2 Diabetes Mellitus (T2DM)[3],[4].
This technical guide provides an in-depth mechanistic analysis, validated synthetic protocols, and structure-activity relationship (SAR) data for utilizing this intermediate in drug development workflows.
Chemical Profiling & Reactivity Insights
The molecular architecture of 2-(2,6-dimethoxyphenoxy)ethanol offers two distinct sites for synthetic manipulation:
-
The Primary Hydroxyl Group: Acts as an unhindered handle for aliphatic chain extension. It is readily converted into a highly reactive leaving group (e.g., mesylate or tosylate) or oxidized to an aldehyde to facilitate nucleophilic attack.
-
The 2,6-Dimethoxyphenyl Ring: The two methoxy groups provide significant steric bulk and strong electron-donating effects via resonance. This electron-rich nature makes the para-position highly susceptible to electrophilic aromatic substitution (e.g., chlorosulfonation), a property actively exploited in the morphing of the scaffold for antidiabetic applications[3],[5].
Primary Pathway: Synthesis of α1-Adrenoceptor Antagonists
WB-4101 is synthesized by linking the 2-(2,6-dimethoxyphenoxy)ethyl moiety to a 1,4-benzodioxane headgroup[6]. The 2,6-dimethoxyphenoxy group is essential for anchoring the molecule into the hydrophobic pocket of the α1A-adrenoceptor[7]. The standard synthetic route involves activating the ethanol moiety, converting it to a primary amine via an azide intermediate, and subsequently coupling it via reductive amination or direct alkylation[3],[8].
Advanced Pathway: Repurposing into Multitarget Antidiabetic Agents
While WB-4101 is a potent α1-AR antagonist, the necessity for multidrug therapies in T2DM has driven the need for single-molecule multitarget ligands[4]. By applying a morphing strategy—specifically, introducing a sulfonamide group at the para-position of the 2,6-dimethoxyphenoxy ring—researchers have successfully abrogated the adrenergic activity while drastically enhancing the binding affinity for DPP IV and CA II/V[3],[5]. The sulfonamide group acts as a zinc-binding pharmacophore within the CA active site and establishes critical hydrogen bonds in the S1/S2 subsites of DPP IV[6].
Synthetic workflow of WB-4101 and its morphed antidiabetic derivatives.
Repurposing pathway of WB-4101 from an α1-AR antagonist to a multitarget antidiabetic agent.
Experimental Protocols (Self-Validating Systems)
Protocol A: Activation via Mesylation
Objective: Convert the poor hydroxyl leaving group of 2-(2,6-dimethoxyphenoxy)ethanol into a highly reactive methanesulfonate ester.
-
Reagents: 2-(2,6-Dimethoxyphenoxy)ethanol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM).
-
Procedure: Dissolve the alcohol and TEA in anhydrous DCM and cool to 0 °C under an inert atmosphere. Add MsCl dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Causality & Mechanism: The reaction is strictly performed at 0 °C initially to prevent exothermic degradation and limit the formation of alkyl chloride byproducts. TEA is critical as it acts as a non-nucleophilic base to neutralize the HCl generated, driving the reaction forward and preventing the acidic cleavage of the sensitive ether linkages.
-
Validation/QC: TLC (Hexane/EtOAc 7:3) will show the complete disappearance of the starting material. ¹H NMR will reveal a diagnostic singlet at ~3.0 ppm corresponding to the newly introduced -OSO₂CH₃ methyl protons.
Protocol B: Synthesis of 2-(2,6-Dimethoxyphenoxy)ethylamine
Objective: Convert the mesylate into a primary amine via an azide intermediate[3],[6].
-
Reagents: Sodium azide (NaN₃, 2.0 eq), DMF; Hydrazine hydrate (NH₂NH₂·H₂O, 10.0 eq), Palladium(II) oxide (PdO, 0.1 eq), Methanol.
-
Procedure:
-
Azidation: Dissolve the mesylate in DMF, add NaN₃, and heat to 80 °C for 4 hours. Cool, dilute with water, and extract with diethyl ether to isolate the azide.
-
Reduction: Dissolve the crude azide in methanol. Add PdO and hydrazine hydrate. Stir at room temperature until nitrogen gas evolution ceases (approx. 2-3 hours). Filter through a Celite pad to remove the catalyst and concentrate.
-
-
Causality & Mechanism: NaN₃ in a polar aprotic solvent (DMF) undergoes a clean Sₙ2 inversion. For the reduction step, hydrazine with PdO is utilized as a mild transfer hydrogenation method. This chemoselective approach avoids the need for a pressurized hydrogen reactor, completely eliminating the risk of over-reducing the electron-rich aromatic ring[6].
-
Validation/QC: IR spectroscopy of the intermediate will show a strong, sharp azide stretch at ~2100 cm⁻¹. Following reduction, this peak will disappear, and a broad N-H stretch (~3300 cm⁻¹) will emerge.
Protocol C: Reductive Amination for WB-4101 Scaffold
Objective: Couple the primary amine with a 1,4-benzodioxane derivative to form the secondary amine target.
-
Reagents: 2-(2,6-Dimethoxyphenoxy)ethylamine (1.0 eq), 1,4-benzodioxane-2-carbaldehyde (1.0 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), 1,2-Dichloroethane (DCE).
-
Procedure: Mix the amine and aldehyde in DCE and stir for 1 hour at room temperature to allow complete imine formation. Add STAB in portions and stir overnight. Quench with 1N NaOH, extract with DCM, and purify via flash chromatography.
-
Causality & Mechanism: STAB is explicitly chosen over Sodium borohydride (NaBH₄) because of its milder reducing power. It selectively reduces the protonated imine without reducing the unreacted starting aldehyde, minimizing side reactions and maximizing the yield of the desired secondary amine while preventing over-alkylation to a tertiary amine.
Quantitative Data: Structure-Activity Relationship (SAR)
The morphing of the WB-4101 scaffold demonstrates a profound shift in pharmacological targeting. The addition of a para-sulfonamide group effectively switches the molecule from an adrenergic antagonist to a dual DPP IV / CA inhibitor[3],[5].
| Compound | Structural Modification | α1A-AR Affinity (pKi) | DPP IV Inhibition (IC₅₀, μM) | CA II Inhibition (Kᵢ, μM) |
| WB-4101 | Native (Unmodified) | 9.58 | 1.20 | > 10.0 |
| Compound 12 | para-Sulfonamide Morphed | < 5.00 | 0.049 | 0.261 |
Data summarized from recent repurposing studies indicating the abrogation of off-target adrenergic effects in favor of antidiabetic efficacy[3].
References
-
Discovery of a Potent and Highly Selective Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor as “Antidiabesity” Agents Based on Repurposing and Morphing of WB-4101 Source: ACS Publications (Journal of Medicinal Chemistry, 2022) URL:[Link]
-
WB 4101-related compounds. 2. Role of the ethylene chain separating amine and phenoxy units on the affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors Source: PubMed (Journal of Medicinal Chemistry, 1999) URL:[Link]
-
Structure-affinity studies for a novel series of homochiral naphtho and tetrahydronaphtho analogues of α1 antagonist WB-4101 Source: ResearchGate URL:[Link]
Sources
- 1. 6161-82-6 CAS MSDS (2-(2,6-DIMETHOXYPHENOXY)ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. medkoo.com [medkoo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. air.unimi.it [air.unimi.it]
- 5. Discovery of a Potent and Highly Selective Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor as “Antidiabesity” Agents Based on Repurposing and Morphing of WB-4101 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preparation of phenoxyethanol derivatives for lignin depolymerization studies
Application Note: Preparation and Aerobic Oxidative Depolymerization of Phenoxyethanol Derivatives as Lignin -O-4 Model Compounds
Introduction & Mechanistic Context
Lignin is the most abundant renewable aromatic biopolymer on Earth. However, its inherent recalcitrance and complex, heterogeneous structure make targeted depolymerization a significant chemical challenge. The
By isolating the
Rationale and Experimental Design
To build a robust and self-validating experimental pipeline, it is critical to understand the causality behind the chosen reagents and conditions:
-
Synthesis Causality (Chemoselective Reduction): 1-Phenyl-2-phenoxyethanol is synthesized via the reduction of 2-phenoxyacetophenone using sodium borohydride (
). is selected over stronger hydrides (like ) because it provides mild, chemoselective reduction of the carbonyl group to a secondary alcohol without risking the reductive cleavage of the adjacent ether bond. -
Depolymerization Causality (Base-Assisted Dehydrogenation): For the cleavage step, aerobic oxidation utilizing an oxovanadium complex, such as
, is performed in coordinating solvents like pyridine. Pyridine is not merely a solvent; it acts as a crucial proton acceptor that facilitates base-assisted alcohol dehydrogenation. This dehydrogenation is the rate-determining step prior to the oxidative C–C and C–O bond cleavage that yields phenol, benzoic acid, and formic acid [1]. Furthermore, understanding the thermodynamic adsorption and decomposition of these models [2] ensures that we account for potential carbonaceous surface fouling during scale-up.
Workflow Visualization
Figure 1: End-to-end workflow from the synthesis of the
Reagents and Equipment
| Category | Item / Reagent | Purpose / Causality |
| Starting Materials | 2-Phenoxyacetophenone (98%) | Precursor containing the intact |
| Reagents | Sodium borohydride ( | Chemoselective reducing agent for carbonyl conversion. |
| Catalysts | Oxovanadium catalyst for aerobic C-C / C-O cleavage. | |
| Solvents | Methanol (MeOH), Pyridine- | MeOH for reduction; Pyridine- |
| Equipment | 400 MHz NMR Spectrometer | For self-validating structural checks and conversion tracking. |
| Equipment | GC-MS System | For identifying low-molecular-weight depolymerization products. |
Protocol 1: Synthesis of 1-Phenyl-2-phenoxyethanol
This protocol yields a simplified
Step-by-Step Methodology:
-
Dissolution: In an oven-dried 50 mL round-bottom flask, dissolve 2-phenoxyacetophenone (531 mg, 2.50 mmol) in 25 mL of anhydrous methanol. Stir at room temperature until fully homogenized.
-
Reduction: Slowly add
(47.3 mg, 1.25 mmol) to the solution in small portions over 5 minutes. Causality: Slow addition prevents rapid hydrogen gas evolution and controls the exothermic nature of the reduction. -
Reaction: Allow the mixture to stir at room temperature for 1 hour.
-
Quenching: Quench the reaction by slowly adding 50 mL of saturated aqueous
. Causality: safely neutralizes excess hydride and prevents the formation of unbreakable emulsions during the extraction phase. -
Extraction & Purification: Extract the aqueous layer with dichloromethane (
mL). Wash the combined organic layers with distilled water, dry over anhydrous , filter, and evaporate to dryness under reduced pressure to afford a yellow solid.
Validation Checkpoint (Self-Validating System): Before proceeding to depolymerization, verify the product via
NMR (). You must observe the disappearance of the singlet at (ketone - ) and the appearance of a new multiplet at corresponding to the newly formed benzylic carbinol proton ( ). If the singlet persists, the reduction is incomplete.
Protocol 2: Aerobic Oxidative Depolymerization
This protocol models the breakdown of the lignin polymer into high-value aromatic monomers.
Step-by-Step Methodology:
-
Preparation: In a heavy-walled glass reactor tube, add 1-phenyl-2-phenoxyethanol (0.1 mmol) and the oxovanadium catalyst
(10 mol%). -
Solvent Addition: Add 1.0 mL of Pyridine-
. Causality: Using a deuterated, basic solvent allows for the direct monitoring of the reaction kinetics via NMR without intermediate workup, while providing the necessary basicity for alcohol dehydrogenation. -
Oxidation: Seal the tube under an aerobic atmosphere (ambient air or 1 atm
). Heat the mixture to and stir continuously for 48 hours. -
Analysis: Cool the reaction to room temperature and directly analyze the crude mixture via GC-MS and
NMR.
Validation Checkpoint (Self-Validating System): Monitor the reaction via GC-MS. The successful cleavage of the
-O-4 linkage is validated by the detection of phenol (94) (indicating C-O cleavage) and benzoic acid ( 122) (indicating C-C cleavage). The presence of 2-phenoxyacetophenone indicates the intermediate dehydrogenation step has occurred, but full cleavage is pending.
Data Presentation: Catalytic Conversion Profiles
The following table summarizes the expected conversion rates and primary products based on authoritative catalytic oxidation studies [3] and empirical data [1].
| Substrate (Model) | Catalyst System | Conditions | Conversion | Primary Cleavage Products |
| 2-Phenoxyethanol | 10 mol% | Pyr- | 69% | Phenol, Formic Acid, |
| 1-Phenyl-2-phenoxyethanol | 10 mol% | Pyr- | 58% | Phenol, Benzoic Acid, Formic Acid |
| 2-Phenoxyethanol | CuCl / TEMPO / 2,6-lutidine | Pyr- | Low | TEMPO-adducts (e.g., Aldehyde derivatives) |
Note: The slower oxidation of 1-phenyl-2-phenoxyethanol (58%) compared to 2-phenoxyethanol (69%) is caused by the steric hindrance of the secondary benzylic alcohol, which retards the initial coordination to the vanadium center.
Mechanistic Pathway of Cleavage
Figure 2: Mechanistic pathway of oxovanadium-catalyzed aerobic cleavage of the
References
-
Title: Aerobic Oxidation of 2-Phenoxyethanol Lignin Model Compounds Using Vanadium and Copper Catalysts Source: ACS Sustainable Chemistry & Engineering (2016) URL: [Link]
-
Title: Adsorption and Decomposition of a Lignin
-O-4 Linkage Model, 2-Phenoxyethanol, on Pt(111): Combination of Experiments and First-Principles Calculations Source: The Journal of Physical Chemistry C (2017) URL: [Link] -
Title: Catalytic Oxidation of Lignin in Solvent Systems for Production of Renewable Chemicals: A Review Source: Polymers / MDPI (2017) URL: [Link]
Application Note: Green Chemistry Synthesis of 2-(2,6-Dimethoxyphenoxy)ethanol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Introduction & Strategic Rationale
2-(2,6-Dimethoxyphenoxy)ethanol (CAS: 6161-82-6) is a high-value aromatic ether utilized as a critical building block in pharmaceutical development (e.g., the synthesis of Sinitrodil) and as a rigid, bio-derivable monomer for advanced polyurethanes and polyesters.
Historically, the synthesis of 2-aryloxyethanols has relied on the hydroxyethylation of phenols using ethylene oxide (EO) or 2-chloroethanol. While effective, these legacy routes present severe safety and environmental liabilities: EO is highly toxic, explosive, and carcinogenic, whereas 2-chloroethanol generates stoichiometric amounts of toxic chloride waste.
To align with modern sustainable manufacturing standards, this application note details a solvent-free, green chemistry approach utilizing syringol (2,6-dimethoxyphenol)—a renewable platform chemical derived from lignin depolymerization—and ethylene carbonate (EC) . EC serves as a benign, non-corrosive alkylating agent that releases only carbon dioxide (CO₂) as a byproduct, drastically reducing the environmental factor (E-factor) of the synthesis.
Mechanistic Insights & Reaction Causality
Understanding the thermodynamic and kinetic drivers of this reaction is essential for process optimization. The reaction between syringol and EC is a nucleophilic substitution followed by a thermally driven decarboxylation.
As demonstrated in recent catalytic studies by , the phenolic hydroxyl group must first be activated by a catalyst. We present two validated pathways:
-
Homogeneous Phase-Transfer Catalysis: Utilizing Tetrabutylammonium iodide (TBAI).
-
Heterogeneous Solid-Base Catalysis: Utilizing Na-Mordenite zeolites.
Once activated, the phenoxide nucleophile attacks the aliphatic carbon of the five-membered ethylene carbonate ring. This ring-opening event forms an unstable carbonate intermediate. Temperature control is the critical causal factor here: the reaction must be maintained at 160–170 °C. Below 150 °C, the activation energy for decarboxylation is not met, leading to the accumulation of unwanted bis(2-aryloxyethyl)carbonate byproducts. At 170 °C, the intermediate rapidly extrudes CO₂, collapsing into the target ether.
Fig 1. Mechanistic pathway for the green hydroxyethylation of syringol using ethylene carbonate.
Quantitative Route Comparison
The shift from legacy methods to the EC-mediated pathway provides measurable improvements in safety, yield, and sustainability, as summarized in Table 1.
Table 1: Comparison of Synthetic Routes for 2-(2,6-Dimethoxyphenoxy)ethanol
| Parameter | Traditional Synthesis | Green Chemistry Approach |
| Alkylating Agent | Ethylene Oxide (EO) / 2-Chloroethanol | Ethylene Carbonate (EC) |
| Toxicity Profile | Highly toxic, explosive, carcinogenic | Non-toxic, safe handling, bio-derivable |
| Reaction Medium | DMF, Toluene, or Aqueous NaOH | Solvent-free (EC acts as the solvent) |
| Primary Byproducts | Toxic chlorides, polyethoxylated adducts | CO₂ (gas) |
| Catalyst System | NaOH, Trimethylamine | TBAI or Na-Mordenite |
| E-Factor | High (>10) | Low (<2) |
| Typical Yield | 60 - 75% | 85 - 95% |
Experimental Workflows & Protocols
The following protocols are engineered as self-validating systems. Physical and chemical checkpoints are embedded within the steps to ensure continuous verification of the reaction's progress, drawing upon methodologies optimized in recent lignin-valorization literature .
Fig 2. Step-by-step experimental workflow for the solvent-free synthesis of the target ether.
Protocol A: Homogeneous Phase-Transfer Synthesis (TBAI-Catalyzed)
This protocol is ideal for rapid, high-yield laboratory-scale synthesis.
Step 1: Reagent Preparation
-
Action: In a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine Syringol (1.0 equiv, e.g., 10 mmol, 1.54 g), Ethylene Carbonate (1.1 to 1.5 equiv, 1.32 g), and Tetrabutylammonium iodide (TBAI) (1 mol%, 37 mg).
-
Causality: A slight excess of EC ensures complete conversion of the phenol. Because EC melts at ~36 °C, it acts as its own solvent upon heating, eliminating the need for volatile organic compounds (VOCs).
Step 2: Thermal Activation & Decarboxylation
-
Action: Purge the system with N₂ for 5 minutes. Heat the mixture to 160–170 °C using an oil bath or heating mantle with magnetic stirring. Maintain this temperature for 12 to 24 hours.
-
Self-Validation Checkpoint 1 (Macroscopic): At approximately 150 °C, you will observe continuous bubbling. This is the evolution of CO₂ gas, confirming that the intermediate is successfully decarboxylating.
Step 3: Reaction Monitoring
-
Action: After 12 hours, sample the reaction.
-
Self-Validation Checkpoint 2 (Chromatographic): Perform Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) eluent. The disappearance of the syringol spot (which stains darkly with ferric chloride) and the appearance of a new, lower Rf spot confirms conversion. The reaction is complete when CO₂ bubbling ceases entirely.
Step 4: Extraction and Purification
-
Action: Cool the mixture to room temperature (it will solidify into an amber mass). Dissolve the crude mixture in 50 mL of Ethyl Acetate (EtOAc). Wash the organic layer with deionized water (3 × 30 mL) and brine (1 × 30 mL).
-
Causality: Unreacted EC and the TBAI catalyst are highly water-soluble, while the target ether remains in the organic phase. This aqueous wash is a highly efficient, self-contained purification step.
-
Action: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation. Recrystallize the resulting solid from diethyl ether to yield pure 2-(2,6-dimethoxyphenoxy)ethanol.
Protocol B: Heterogeneous Synthesis (Na-Mordenite Catalyzed)
This protocol is designed for scale-up and minimizes catalyst waste, relying on the solid-base properties of zeolites.
Step 1: Reagent Mixing
-
Action: Combine Syringol (1.0 equiv) and Ethylene Carbonate (2.0 equiv) in a pressure-equalized reactor. Add Na-Mordenite powder (0.5% by weight relative to syringol).
-
Causality: A higher equivalent of EC is used here because the zeolite's porous structure alters the local concentration of reactants. The Na-Mordenite provides basic sites to activate the phenol without dissolving into the product stream.
Step 2: Reaction
-
Action: Heat the mixture to 180 °C under a nitrogen atmosphere for 7 hours.
-
Causality: Heterogeneous catalysis often requires slightly higher thermal input to overcome mass transfer limitations at the solid-liquid interface.
Step 3: Catalyst Recovery & Workup
-
Action: Cool the mixture to 60 °C (keeping it liquid) and dilute with acetone. Filter the mixture through a 0.45 μm PTFE membrane to recover the Na-Mordenite.
-
Causality: The primary advantage of this route is the complete physical removal of the catalyst. The recovered zeolite can be washed, calcined at 500 °C, and reused for subsequent batches with negligible loss of activity, ensuring a highly sustainable lifecycle.
References
-
Ziosi, P., Tabanelli, T., Fornasari, G., Cocchi, S., Cavani, F., & Righi, P. (2014). "Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol." Catalysis Science & Technology.[Link]
-
Kao, et al. (2025). "Functionalisation of Lignin-Derived Diols for the Synthesis of Thermoplastic Polyurethanes and Polyester Resins." Molecules (MDPI).[Link]
-
Koelewijn, et al. (2025). "The Preparation of Lignin-Derivable Bisphenols for the Synthesis of Polyurethanes and Nonisocyanate Polyurethanes." Macromolecules (ACS Publications). [Link]
Scalable Production Methods for 2-(2,6-Dimethoxyphenoxy)ethanol: A Green Process Chemistry Protocol
Executive Summary
2-(2,6-Dimethoxyphenoxy)ethanol (CAS: 6161-82-6) is a high-value chemical intermediate utilized in the development of complex active pharmaceutical ingredients (APIs), including azaindole derivatives like Sinitrodil[1]. The core challenge in synthesizing this compound lies in the steric hindrance of its precursor, 2,6-dimethoxyphenol (syringol), which is flanked by two bulky ortho-methoxy groups.
While traditional phenolic etherifications often rely on highly toxic alkylating agents (e.g., ethylene oxide) or complex continuous-flow microreactor setups[2], modern process chemistry demands safer, scalable, and environmentally benign alternatives. This application note details a highly optimized, scalable protocol utilizing Ethylene Carbonate (EC) as a green alkylating agent[3]. This route eliminates toxic gas handling, producing only carbon dioxide (CO₂) as a byproduct, making it ideal for pilot-scale and commercial manufacturing.
Mechanistic Insights & Process Rationale
To successfully scale the production of 2-(2,6-Dimethoxyphenoxy)ethanol, researchers must address the kinetic barriers imposed by the starting material.
-
Overcoming Steric Hindrance: The two methoxy groups on syringol shield the phenolic hydroxyl group, significantly reducing its nucleophilicity. To overcome this, the reaction requires elevated temperatures (140–145 °C) and a robust catalytic system.
-
The Role of Ethylene Carbonate (EC): EC acts as a safe, solid surrogate for ethylene oxide[3]. At elevated temperatures, the phenoxide ion attacks the electrophilic carbon of the EC ring. This forms a transient alkoxide-carbonate intermediate, which rapidly undergoes decarboxylation (loss of CO₂) to yield the stable hydroxyethyl ether.
-
Phase-Transfer Catalysis (Causality): We employ a dual-catalyst system of Potassium Carbonate (K₂CO₃) and Tetrabutylammonium Iodide (TBAI). K₂CO₃ serves as a mild base to generate the active phenoxide nucleophile. TBAI acts as a phase-transfer catalyst; the iodide ion temporarily opens the EC ring to form a highly reactive iodo-ethanol intermediate in situ, which is then rapidly trapped by the sterically hindered phenoxide, drastically increasing the overall yield.
Comparative Evaluation of Alkylating Agents
To justify the selection of the EC route for scale-up, the quantitative data regarding various alkylating agents is summarized below.
Table 1: Comparative Evaluation of Alkylating Agents for Syringol Etherification
| Alkylating Agent | Reaction Temp (°C) | Primary Byproduct | Scalability & Safety Profile | Typical Process Yield |
| Ethylene Oxide | 40–60 | None | Low: Highly toxic, explosive gas. Requires specialized pressurized reactors and extreme safety protocols. | 85–90% |
| 2-Chloroethanol | 80–100 | NaCl, H₂O | Moderate: Highly toxic liquid. Generates stoichiometric salt waste and is prone to forming di-alkylated side products. | 70–80% |
| Ethylene Carbonate | 140–150 | CO₂ (Gas) | High: Stable solid, safe to handle. Green chemistry profile with benign off-gassing. Ideal for standard batch reactors. | 90–95% |
Process Workflow Visualization
Figure 1: Process workflow for the green synthesis of 2-(2,6-Dimethoxyphenoxy)ethanol.
Scalable Batch Protocol (100 g Pilot Scale)
Self-Validating Note: This protocol incorporates In-Process Controls (IPC) to ensure reaction completion before proceeding to workup, minimizing yield loss and preventing the carryover of starting materials.
Phase 1: Reactor Preparation & Charging
-
Setup: Equip a 1 L jacketed glass reactor with a mechanical overhead stirrer, a reflux condenser connected to a gas bubbler (for CO₂ monitoring), an internal temperature probe, and a nitrogen (N₂) inlet.
-
Charging: Add 2,6-dimethoxyphenol (100.0 g, 0.648 mol) to the reactor.
-
Reagents: Charge Ethylene Carbonate (62.8 g, 0.713 mol, 1.1 equiv) and anhydrous Potassium Carbonate (K₂CO₃, 8.9 g, 0.065 mol, 0.1 equiv).
-
Catalyst: Introduce Tetrabutylammonium Iodide (TBAI, 11.9 g, 0.032 mol, 0.05 equiv).
-
Note: The reaction is run "neat" (solvent-free) to maximize volumetric productivity and reduce Process Mass Intensity (PMI).
-
Phase 2: Heating & Decarboxylation
-
Purging: Purge the vessel with N₂ for 15 minutes to prevent oxidative degradation of the electron-rich phenol at high temperatures.
-
Melting: Heat the reaction mixture to 140–145 °C under gentle mechanical stirring (250 rpm). As the temperature exceeds 40 °C, the solid mixture will melt into a homogeneous, stirrable liquid.
-
Reaction: Maintain the internal temperature at 140–145 °C for 4 to 6 hours. You will observe the steady evolution of CO₂ gas through the bubbler.
-
Self-Validation (IPC 1): At t = 4 h, withdraw a 0.1 mL aliquot, dilute in 1 mL acetonitrile, and analyze via HPLC (UV at 254 nm). The reaction is deemed complete when residual 2,6-dimethoxyphenol is < 2.0% (Area/Area). If > 2.0%, continue heating for an additional 1.5 hours.
Phase 3: Quenching & Liquid-Liquid Extraction
-
Cooling: Once IPC 1 passes, cool the reactor to 80 °C.
-
Quench: Slowly add 300 mL of deionized water to quench the reaction and dissolve the inorganic salts (K₂CO₃ and TBAI).
-
Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 200 mL).
-
Self-Validating Purification (NaOH Wash): Combine the organic phases and wash with 1 M NaOH (2 x 100 mL).
-
Causality Insight: This step is critical. The NaOH selectively deprotonates any unreacted 2,6-dimethoxyphenol, pulling it into the aqueous waste stream. This ensures the final ether product is completely free of phenolic impurities without requiring column chromatography.
-
-
Final Wash: Wash the organic layer with brine (150 mL) and dry over anhydrous Na₂SO₄.
Phase 4: Isolation & Analytical Release
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to yield a crude viscous oil.
-
Crystallization: Dissolve the oil in a minimal amount of Methyl tert-butyl ether (MTBE) and slowly add Hexane (1:3 ratio) until cloudy. Chill to 4 °C overnight to afford 2-(2,6-Dimethoxyphenoxy)ethanol as a white to off-white crystalline solid. Filter and dry under vacuum.
-
Final Product Validation:
-
¹H-NMR (CDCl₃): Confirm the disappearance of the phenolic -OH proton (~5.5 ppm) and the appearance of the aliphatic ethylene glycol protons (multiplets at ~3.8–4.2 ppm)[3].
-
GC-MS: Confirm the molecular weight (m/z = 198.22) and purity (>98%).
-
References
- Source: thsci.
- Title: A kind of method for synthesizing 2,6-dimethoxyphenol (CN106631714A)
- Source: acs.
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of 2-(2,6-Dimethoxyphenoxy)ethanol
Welcome to the Technical Support Center for the synthesis of 2-(2,6-Dimethoxyphenoxy)ethanol. As a Senior Application Scientist, I have designed this portal to move beyond basic recipes. Here, we analyze the thermodynamic and kinetic realities of your reaction vessel.
The synthesis of 2-(2,6-dimethoxyphenoxy)ethanol relies on the O-alkylation of 2,6-dimethoxyphenol (commonly known as syringol). Because syringol possesses two bulky methoxy groups flanking the reactive hydroxyl group, the phenoxide anion is highly sterically hindered 1. This fundamental structural reality dictates every troubleshooting step below.
I. Diagnostic Troubleshooting Workflow
Before adjusting your protocol, use the following logic tree to isolate the root cause of your yield drop.
Diagnostic workflow for troubleshooting low yields in 2-(2,6-Dimethoxyphenoxy)ethanol synthesis.
II. Frequently Asked Questions (FAQs) & Causality Analysis
Q: Why is my conversion of 2,6-dimethoxyphenol stalling at 40-50% despite using an excess of 2-chloroethanol? A: This is a kinetic issue driven by competing reaction rates. The two ortho-methoxy groups on syringol restrict the trajectory required for a successful SN2 attack on 2-chloroethanol. Concurrently, 2-chloroethanol is highly susceptible to base-catalyzed intramolecular cyclization, forming volatile ethylene oxide. If your reaction is heated, the alkylating agent is likely boiling off as ethylene oxide before the slow SN2 reaction can reach completion.
Q: The literature suggests using K₂CO₃ in methanol at room temperature instead of refluxing in DMF. Why does this improve yield? A: Causality lies in transition state stabilization. While DMF is a classic SN2 solvent, heating it with a base accelerates the degradation of 2-chloroethanol. Methanol at room temperature stabilizes the phenoxide transition state via hydrogen bonding. This allows the use of a milder base (K₂CO₃), which suppresses the degradation of the alkylating agent, leading to high chemoselectivity and yields up to 99% 1.
Q: My crude product is contaminated with unreacted syringol. How do I remove it without resorting to column chromatography? A: Exploit the pKa differential. Syringol is a phenol with a pKa of ~9.9, meaning it is readily deprotonated by aqueous sodium hydroxide into a water-soluble sodium phenoxide salt 2. Your target molecule is a neutral ether. By dissolving your crude mixture in an organic solvent (e.g., ethyl acetate) and washing it with 1M NaOH, the unreacted syringol will partition entirely into the aqueous layer.
Q: Can I replace 2-chloroethanol with a less toxic, higher-yielding reagent? A: Yes. Ethylene carbonate (EC) is an exceptional, green alternative for hindered phenols. The reaction proceeds via nucleophilic attack of the phenoxide on the carbonate carbonyl, followed by the extrusion of CO₂ gas. The continuous release of CO₂ thermodynamically drives the reaction to absolute completion, often resulting in >90% yields without generating halogenated waste 3.
III. Quantitative Data: Reaction Condition Comparison
Use this table to select the optimal synthetic route based on your lab's constraints and yield requirements.
| Parameter | Route A: Harsh Williamson | Route B: Mild Chemoselective | Route C: Green Carbonate |
| Alkylating Agent | 2-Chloroethanol | 2-Chloroethanol | Ethylene Carbonate |
| Base | NaOH or KOH | K₂CO₃ | TBAF (Catalyst) |
| Solvent / Temp | Water / 100°C | Methanol / 25°C | Solvent-free / 120°C |
| Reaction Time | 4 - 6 hours | 12 - 24 hours | 2 - 4 hours |
| Typical Yield | 40 - 50% | 85 - 95% | >90% |
| Primary Failure Mode | Epoxide formation / Oxidation | Slow kinetics | High temp degradation |
IV. Self-Validating Experimental Protocols
A robust protocol must tell you if it is working while you are running it. The following methodologies include mandatory Validation Checkpoints (VC) to ensure self-correction.
Protocol 1: Mild Base-Mediated O-Alkylation (Room Temperature)
Optimized for chemoselectivity and avoiding alkylating agent degradation.
-
Base Activation: In a round-bottom flask, dissolve 2,6-dimethoxyphenol (1.0 equiv) in methanol (5 volumes). Add finely powdered K₂CO₃ (3.0 equiv).
-
VC: The solution should transition from clear to a slight yellow/orange tint within 15 minutes, confirming the formation of the phenoxide anion. If the solution turns dark black, oxygen has infiltrated the system and the electron-rich phenol is oxidizing; degas your solvent.
-
-
Alkylation: Dropwise add 2-chloroethanol (3.0 equiv) to the stirring mixture at 25°C. Stir for 12–24 hours.
-
VC: Monitor by TLC (Hexane:EtOAc 7:3). The syringol spot (R_f ~0.6) should steadily diminish while a more polar spot (product, R_f ~0.3) appears.
-
-
Workup: Evaporate the methanol under reduced pressure. Dilute the residue in ethyl acetate and wash twice with 1M NaOH, followed by brine.
-
VC: Acidify the discarded NaOH aqueous wash with HCl. If a heavy white precipitate forms, significant unreacted syringol was present, indicating your SN2 reaction did not reach completion.
-
Protocol 2: Green Solvent-Free Hydroxyalkylation
Optimized for maximum yield and avoiding toxic halogenated reagents.
-
Reagent Assembly: Combine syringol (1.0 equiv), ethylene carbonate (1.2 equiv), and tetrabutylammonium fluoride (TBAF, 1 mol%) in a reaction vessel equipped with a reflux condenser and a gas bubbler.
-
VC: The mixture will be a heterogeneous solid/slurry at room temperature.
-
-
Thermal Activation & Decarboxylation: Gradually heat the mixture to 120°C.
-
VC: As the temperature surpasses 40°C, ethylene carbonate melts, creating a homogenous liquid phase. Approaching 120°C, steady gas evolution (CO₂ bubbles) must be observed in the bubbler. This is the primary visual indicator that the ring-opening cascade is actively occurring. If bubbling stops prematurely, the reaction has stalled.
-
-
Purification: Cool the melt to 50°C, dilute with warm water, and extract with ethyl acetate. Dry over MgSO₄ and concentrate to yield the pure 2-(2,6-dimethoxyphenoxy)ethanol.
V. Mechanistic Pathway Analysis
Understanding the competing pathways is critical for yield optimization. The diagram below illustrates why mild conditions favor the target product over reagent degradation.
Competing pathways: Desired O-alkylation versus base-catalyzed alkylating agent degradation.
VI. References
-
Title: Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols Source: SynOpen / Georg Thieme Verlag KG (2019) URL:
-
Title: Revisiting Hydroxyalkylation of Phenols with Cyclic Carbonates Source: ResearchGate URL:
-
Title: 2,6-Dimethoxyphenol | C8H10O3 | CID 7041 - PubChem Source: National Institutes of Health (NIH) URL:
Sources
Purification techniques for crude 2-(2,6-Dimethoxyphenoxy)ethanol
Welcome to the Technical Support Center for 2-(2,6-Dimethoxyphenoxy)ethanol (CAS: 6161-82-6).
As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks encountered during the purification of this essential intermediate. Typically synthesized via the Williamson etherification of 2,6-dimethoxyphenol (syringol) with alkylating agents like ethylene carbonate or 2-chloroethanol, the crude product often presents a complex impurity profile.
This guide moves beyond basic instructions by explaining the mechanistic causality behind these impurities and providing self-validating protocols to help you achieve >99% purity for downstream active pharmaceutical ingredient (API) development.
Mechanistic Background & Purification Workflow
Understanding the chemical nature of your impurities is the first step in eliminating them. The workflow below illustrates the logical progression of isolating the target aliphatic alcohol from unreacted phenolic precursors, over-alkylated heavy ends, and oxidation byproducts.
Purification workflow for 2-(2,6-Dimethoxyphenoxy)ethanol separating key impurities.
Troubleshooting FAQs
Q1: My crude product contains significant amounts of unreacted 2,6-dimethoxyphenol. How do I remove it without resorting to column chromatography? Causality: The separation relies on a fundamental pKa differential. 2,6-Dimethoxyphenol is slightly acidic (pKa ~9.98), whereas your target product, an aliphatic alcohol, is strictly neutral (pKa ~15). Solution: A pH-controlled liquid-liquid extraction exploits this difference. Washing the organic phase with 1M NaOH deprotonates the phenol into its water-soluble sodium phenoxide salt, driving it into the aqueous layer while the target ether remains in the organic phase. This is a highly reliable, scalable standard chemical technique for isolating neutral ethers from phenolic precursors .
Q2: I am observing a persistent reddish-brown discoloration in my crude oil. What causes this, and how can it be eliminated? Causality: Electron-rich phenols like 2,6-dimethoxyphenol are highly susceptible to air oxidation, especially under the alkaline conditions used during synthesis. This oxidation forms highly conjugated, intensely colored quinone derivatives . Solution: Incorporate a reductive wash into your workflow. Treating the organic layer with an aqueous solution of sodium dithionite (Na₂S₂O₄) reduces the colored quinones back to water-soluble hydroquinones, which partition into the aqueous phase.
Q3: LC-MS analysis shows a persistent impurity with a mass corresponding to M+44. What is this, and how do I separate it? Causality: An M+44 peak indicates over-alkylation (the incorporation of an additional ethylene oxide or 2-hydroxyethyl unit), forming 2-(2-(2,6-dimethoxyphenoxy)ethoxy)ethanol. This occurs because the primary hydroxyl group of your newly formed target product acts as a nucleophile, reacting competitively with excess alkylating agent . Solution: Because the over-alkylated PEG-ether has a significantly higher molecular weight and boiling point, high-vacuum fractional distillation is the most effective self-validating protocol to leave these "heavy ends" in the distillation pot .
Quantitative Data: Purification Metrics
The following table summarizes the expected outcomes of each purification technique, allowing you to select the appropriate method based on your specific impurity profile.
| Purification Technique | Target Impurity Removed | Typical Yield Recovery (%) | Final Purity (HPLC) |
| 1M NaOH Wash | Unreacted 2,6-dimethoxyphenol | 92 - 95% | >95% |
| Na₂S₂O₄ Reductive Wash | Quinone oxidation products (Color) | 96 - 98% | N/A (Improves color) |
| Silica Gel Chromatography | Over-alkylated PEG-ethers | 75 - 85% | >98% |
| High-Vacuum Distillation | Salts, heavy ends, PEG-ethers | 85 - 90% | >99% |
Detailed Experimental Protocol: Base-Wash & High-Vacuum Distillation
This methodology is designed as a self-validating system. Visual cues and physical properties are embedded within the steps to ensure you can verify success in real-time.
Step 1: Liquid-Liquid Extraction (Deprotonation)
-
Dissolve the crude 2-(2,6-dimethoxyphenoxy)ethanol (e.g., 50.0 g) in 250 mL of ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and add 100 mL of cold 1M NaOH (aq).
-
Shake vigorously, venting the funnel frequently. Allow the layers to separate completely.
-
Separate and discard the aqueous layer (which contains the sodium salt of the unreacted phenol).
-
Validation Check: Repeat the NaOH wash until the aqueous phase shows no UV-active spots on a TLC plate (Hexane:EtOAc 1:1) corresponding to the starting phenol.
Step 2: Reductive Wash (Decolorization)
-
To the remaining organic layer, add 100 mL of a freshly prepared 10% (w/v) aqueous sodium dithionite (Na₂S₂O₄) solution.
-
Shake vigorously for 2-3 minutes.
-
Validation Check: The organic layer should visibly lighten from a dark reddish-brown to a pale yellow or colorless state.
-
Wash the organic layer with 100 mL of saturated brine (NaCl) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a pale yellow oil.
Step 3: High-Vacuum Distillation (Fractionation)
-
Transfer the concentrated oil to a round-bottom flask equipped with a short-path distillation head or a Kugelrohr apparatus.
-
Apply high vacuum (< 1 mbar). Caution: Ensure the system is strictly leak-free, as oxygen ingress at elevated temperatures will rapidly re-oxidize the electron-rich product.
-
Gradually heat the distillation pot. Collect the main fraction distilling at approximately 140-150 °C (at 0.5 mbar).
-
Validation Check: The purified 2-(2,6-dimethoxyphenoxy)ethanol will condense as a colorless, highly viscous oil that may slowly crystallize upon standing at cold temperatures. The heavy, over-alkylated M+44 impurities will remain trapped in the distillation pot.
References
Troubleshooting low conversion rates in phenoxyethanol synthesis
Welcome to the Phenoxyethanol Synthesis Technical Support Center . This guide is engineered for researchers and chemical development professionals troubleshooting sub-optimal conversion rates during the synthesis of 2-phenoxyethanol.
Because industrial and laboratory synthesis relies on two distinct chemical pathways—the traditional gas-liquid Ethylene Oxide (EO) route and the modern solid-liquid "green chemistry" Ethylene Carbonate (EC) route—troubleshooting requires isolating the specific kinetic or mass-transfer bottlenecks of your chosen methodology.
Diagnostic Logic Tree
Use the following flowchart to isolate the root cause of your conversion stall before proceeding to the mechanistic FAQs and intervention protocols.
Diagnostic workflow for isolating the root cause of low phenoxyethanol conversion.
Section 1: Mechanistic FAQs (Root Cause Analysis)
Q1: Why does my phenol conversion plateau at exactly 60% when using the ethylene carbonate (EC) route with a stoichiometric feed? A: This is a classic kinetic trap caused by the formation of an intermediate. When phenol reacts with EC over a heterogeneous catalyst like Na-mordenite, the primary product (2-phenoxyethanol) is more basic than the starting phenol. This triggers an autocatalytic phenomenon where phenoxyethanol reacts with another EC molecule to form bis(2-phenoxyethyl)carbonate (BPEC) . At a 1:1 molar ratio, EC is consumed by this side reaction (which has ~15% selectivity), starving the system and capping phenol conversion at ~60%. To achieve >95% conversion, you must use a moderate excess of EC and extend the reaction time (5–7 hours) to allow the BPEC intermediate to react with the remaining phenol in the basic medium.
Q2: In the ethylene oxide (EO) route, why does the reaction rate suddenly drop despite a continuous EO feed and stable pressure? A: A sudden drop in the EO consumption rate usually indicates catalyst neutralization or the onset of competitive side reactions. At a sufficient excess of EO, the reaction is zero-order in both ethylene oxide and phenol, and strictly proportional to the amount of active phenolate catalyst 1[1]. If trace moisture is present, it reacts with EO to form ethylene glycol, which rapidly polymerizes into polyethylene glycols (PEGs). Because the ethoxylation of aliphatic hydroxyls is kinetically faster than phenolic hydroxyls, the EO is consumed by the side reaction, effectively halting phenol conversion .
Q3: I am using a solid base catalyst (Na-mordenite) to avoid the hazards of EO, but my catalyst loses activity after one cycle. How can I prevent this? A: Commercial Na-mordenite suffers from significant deactivation due to its microporous structure. Heavy byproducts (like BPEC) become trapped in the micropores, blocking active sites. Furthermore, the polar reaction mixture causes sodium (Na+) leaching. Applying a post-treatment to selectively reduce microporosity while preserving the mesoporous surface minimizes both deactivation and Na+ leaching. Alternatively, switching to a calcined hydrotalcite (CHT) catalyst provides a highly robust solid base that achieves up to 96% conversion at 180°C without significant leaching 2[2].
Section 2: Intervention Protocols (Self-Validating Workflows)
Protocol A: Overcoming the BPEC Plateau in the Ethylene Carbonate (EC) Route
Use this protocol if your reaction stalls around 60-75% conversion when utilizing solid base catalysts.
-
Stoichiometric Adjustment: Charge the reactor with phenol and ethylene carbonate at a molar ratio of 1:1.2 to 1:1.5 (Phenol:EC)[2].
-
Causality: The excess EC compensates for the reactant temporarily sequestered in the BPEC intermediate, ensuring enough EC remains to drive the primary reaction forward.
-
-
Catalyst Loading: Add the heterogeneous catalyst (e.g., post-treated Na-mordenite or CHT) at 0.03 g/cm³ relative to the reaction volume[2].
-
Thermal Activation: Heat the solventless mixture to 170–180°C under continuous stirring[2].
-
Causality: The activation energy required for the cleavage of the BPEC carbonate linkage back into phenoxyethanol requires sustained high-temperature kinetics.
-
-
Kinetic Hold & Validation Checkpoint: Maintain the temperature for 5 to 7 hours. Pull a sample for HPLC analysis.
-
Validation: If BPEC is >5% by area, hold for an additional 2 hours. The reaction is validated as complete only when BPEC is <1% and overall phenoxyethanol yield is >95%.
-
-
Product Recovery: Filter the hot mixture to recover the solid catalyst. Distill the filtrate under vacuum to isolate high-purity phenoxyethanol, ensuring residual phenol content is <0.10% w/w to meet European Pharmacopoeia standards3[3].
Protocol B: Moisture Mitigation and Phenolate Activation in the Ethylene Oxide (EO) Route
Use this protocol if you experience sudden pressure spikes or stalled EO consumption.
-
Pre-Reaction Dehydration: Charge the reactor with phenol and the alkaline catalyst (e.g., 0.1–0.5 wt% KOH). Heat to 120°C under a vacuum of 50 mbar for 30 minutes.
-
Validation Checkpoint: The moisture content must be verified via Karl Fischer titration to be <50 ppm before proceeding.
-
Causality: Eliminating water prevents the formation of PEG byproducts that kinetically outcompete phenol for EO[4].
-
-
EO Dosing: Pressurize the reactor with nitrogen to 1 bar, heat to 150°C, and begin dosing EO gas. Maintain a strict temperature limit of <160°C to prevent thermal runaway.
-
Mass Transfer Optimization: Adjust the mechanical agitator to ensure a high gas-liquid interfacial area.
-
Neutralization: Once the stoichiometric amount of EO is consumed, cool the reactor to 80°C and neutralize the active phenolate with a weak acid to prevent product degradation[1].
Section 3: Quantitative Reference Data
Table 1: Kinetic and Conversion Parameters by Catalyst System
| Catalyst System | Synthetic Route | Optimal Temp (°C) | Molar Ratio (Phenol:Reactant) | Max Expected Conversion | Primary Failure Mode |
| KOH / NaOH | Ethylene Oxide (EO) | 150–180 | 1 : 1.1 | >98% | Moisture-induced PEG formation[4] |
| Na-Mordenite | Ethylene Carbonate (EC) | 170–190 | 1 : 1.2+ | 97% | Micropore clogging & Na+ leaching |
| Calcined Hydrotalcite | Ethylene Carbonate (EC) | 180 | 1 : 1.5 | 96% | Insufficient catalyst loading[2] |
References
-
Ziosi, P., et al. "Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol." Catalysis Science & Technology (RSC Publishing).
-
"Methods for manufacturing phenoxyethanol." US20200199057A1 - Google Patents. 3
-
"Selectivity engineering in hydroxyalkoxylation of phenol by ethylene carbonate using calcined hydrotalcite." ResearchGate. 2
-
"Carbonates as reactants for the production of fine chemicals: The synthesis of 2-phenoxyethanol." ResearchGate. 1
-
Santacesaria, E., et al. "Kinetics and mechanisms of fatty alcohol polyethoxylation. 1. The reaction catalyzed by potassium hydroxide." Semantic Scholar. 4
Sources
Minimizing side reactions during 2-(2,6-Dimethoxyphenoxy)ethanol production
The synthesis of 2-(2,6-Dimethoxyphenoxy)ethanol is a fundamental transformation in medicinal chemistry, serving as a critical intermediate in the development of α1-adrenergic receptor antagonists like 1[1] and various dipeptidyl peptidase IV (DPP IV) inhibitors[2].
While the O-alkylation of 2,6-dimethoxyphenol (syringol) with 2-chloroethanol or ethylene carbonate appears straightforward on paper, the highly electron-rich nature of the syringol moiety and the bifunctional nature of the resulting product frequently lead to complex, yield-limiting side reactions. This technical support guide is designed to help researchers understand the mechanistic causality behind these side reactions and implement self-validating protocols to eliminate them.
Mechanistic Pathway & Side Reaction Branching
To effectively troubleshoot, we must first map the competing mechanistic pathways. The phenoxide intermediate is a highly reactive nucleophile, but its electron density also makes it susceptible to oxidation and alternative electrophilic attacks.
Reaction pathway of 2-(2,6-dimethoxyphenoxy)ethanol synthesis and major side reactions.
Troubleshooting Guides & FAQs
Q1: I am observing significant amounts of higher-molecular-weight impurities. Mass spectrometry indicates a mass of +44 Da relative to the desired product. How do I stop this? A: This is a classic case of polyethoxylation (over-alkylation). The desired product, 2-(2,6-dimethoxyphenoxy)ethanol, contains a primary aliphatic alcohol. If you are using a strong base like NaOH or KOH, the base can deprotonate this newly formed aliphatic alcohol (pKa ~16). The resulting alkoxide acts as a nucleophile, attacking another molecule of 2-chloroethanol to form a diethylene glycol ether derivative. Causality & Mitigation: Switch to a milder base such as anhydrous Potassium Carbonate (K₂CO₃). K₂CO₃ is basic enough to quantitatively deprotonate the 2,6-dimethoxyphenol (pKa ~10) but not strong enough to generate the highly nucleophilic aliphatic alkoxide. Additionally, strictly limit the stoichiometry of your alkylating agent to 1.05 equivalents.
Q2: My reaction mixture turns dark brown/black shortly after adding the base, and my isolated yield is poor. TLC shows a highly polar, UV-active spot at the baseline. A: Your starting material is undergoing oxidative dimerization . 2,6-Dimethoxyphenol is highly electron-rich; the two methoxy groups lower its oxidation potential significantly. In the presence of base and ambient oxygen, it readily undergoes single-electron transfer (SET) to form a phenoxy radical. This radical rapidly dimerizes at the para-position to form3[3] or further oxidizes into complex quinones. Causality & Mitigation: The reaction must be kept strictly anaerobic. Sparge your solvent with Nitrogen or Argon for at least 15 minutes prior to adding the reagents to displace dissolved oxygen.
Q3: I am detecting C-alkylated byproducts in my NMR spectra, specifically alkylation at the para-position of the aromatic ring. Why is the electrophile attacking the ring instead of the oxygen? A: C-alkylation competes with 4[4] depending on the solvation state of the phenoxide ion. While the ortho-positions of 2,6-dimethoxyphenol are sterically blocked, the para-position is highly activated. If you use a polar protic solvent (like ethanol or water), the phenoxide oxygen becomes heavily solvated via hydrogen bonding. This "shielding" reduces its nucleophilicity and forces the electrophile to attack the less sterically hindered, less solvated para-carbon[5]. Causality & Mitigation: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). These solvents solvate the potassium cation but leave the phenoxide oxygen "naked" and highly reactive, strongly favoring O-alkylation.
Quantitative Data: Analytical Signatures of Side Reactions
Use the following table to rapidly identify which side reaction is compromising your workflow based on standard analytical data.
| Side Product | Typical Yield Impact | Mass Spec (m/z) | ¹H NMR Signature (CDCl₃) | Primary Causality | Mitigation Strategy |
| Polyethoxylated Adducts | 5–15% | [M+H]⁺ 243.1 | Additional multiplets at δ 3.6–3.8 (4H) | Deprotonation of product aliphatic OH | Use K₂CO₃; limit alkylating agent to 1.05 eq. |
| Oxidative Dimer (TMBP) | 2–10% | [M+H]⁺ 307.1 | Loss of para-proton signal; aromatic singlet | Aerobic oxidation of electron-rich phenoxide | Strict N₂/Ar sparging; anaerobic conditions. |
| para-C-Alkylated Phenol | 1–5% | [M+H]⁺ 199.1 | Upfield shift of alkyl protons; intact phenolic OH | High solvation of phenoxide in protic solvents | Use polar aprotic solvents (DMF/MeCN). |
Standardized Experimental Protocol: Self-Validating O-Alkylation
This protocol is designed as a self-validating system. Visual cues and specific workup steps act as internal checkpoints to guarantee chemical integrity before you ever run an NMR.
Reagents & Materials:
-
2,6-Dimethoxyphenol (1.0 eq, 10.0 mmol, 1.54 g)
-
2-Chloroethanol (1.05 eq, 10.5 mmol, 0.84 g)
-
Anhydrous K₂CO₃ (1.5 eq, 15.0 mmol, 2.07 g)
-
Anhydrous DMF (20 mL)
Step-by-Step Methodology:
-
Anaerobic Setup & Degassing: Add 20 mL of anhydrous DMF to a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar. Submerge a needle attached to an inert gas line (N₂ or Ar) directly into the solvent and sparge for 15 minutes.
-
Validation Checkpoint: The solvent must remain colorless. If you proceed without sparging, the solution will turn dark brown in Step 2, validating that oxidative dimerization is occurring.
-
-
Phenoxide Generation: Under positive N₂ pressure, add 2,6-dimethoxyphenol and K₂CO₃. Stir the suspension at room temperature for 30 minutes. The solution should turn a pale, clear yellow, indicating the successful formation of the phenoxide ion without oxidation.
-
Alkylation: Add 2-chloroethanol dropwise via syringe over 5 minutes. Attach a reflux condenser and heat the reaction mixture to 90°C for 12 hours.
-
Reaction Monitoring (TLC): Spot the reaction mixture against the starting material on silica gel (Eluent: Hexanes/EtOAc 6:4).
-
Validation Checkpoint (Ferric Chloride Stain): Spray the TLC plate with a 1% FeCl₃ solution. Unreacted 2,6-dimethoxyphenol will immediately stain dark blue/green due to the free phenolic OH. The desired product spot will remain unstained, definitively proving O-alkylation over C-alkylation.
-
-
Chemoselective Workup: Cool the mixture to room temperature and filter off the inorganic salts. Dilute the filtrate with Ethyl Acetate (50 mL) and wash with distilled water (3 × 50 mL) to remove the DMF.
-
Mass Balance Validation: Wash the organic layer with 1M NaOH (2 × 20 mL).
-
Validation Checkpoint: This step chemically separates the product from unreacted starting material. The neutral ether product remains in the organic layer. Any unreacted 2,6-dimethoxyphenol (pKa ~10) is deprotonated and moves to the aqueous layer. Acidifying this aqueous layer with 1M HCl will precipitate the unreacted phenol, allowing you to visually validate the exact conversion rate of your reaction.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(2,6-dimethoxyphenoxy)ethanol as a viscous pale oil or off-white solid.
References
-
WB-4101 - Wikipedia Source: Wikipedia URL: [Link]
-
Discovery of a Potent and Highly Selective Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor as “Antidiabesity” Agents Based on Repurposing and Morphing of WB-4101 Source: ACS Publications URL:[Link]
-
Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity Source: ResearchGate URL:[Link]
-
Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds Source: ACS Omega URL:[Link]
Sources
Technical Support Center: Enhancing Aqueous Solubility of 2-(2,6-Dimethoxyphenoxy)ethanol
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2-(2,6-Dimethoxyphenoxy)ethanol. This document provides in-depth troubleshooting strategies and frequently asked questions to facilitate your experimental success.
Troubleshooting Guide: Addressing Poor Aqueous Solubility
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: I've observed that 2-(2,6-Dimethoxyphenoxy)ethanol has very low solubility in my aqueous buffer. What are my immediate options to improve this?
Answer:
Low aqueous solubility is a common challenge for many organic molecules, particularly those with aromatic rings and ether linkages, such as 2-(2,6-Dimethoxyphenoxy)ethanol. The presence of two methoxy groups on the phenoxy ring contributes to its hydrophobic nature.[1] Your immediate and most straightforward approach is to employ a co-solvent system.
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[2][3] This change in polarity diminishes the unfavorable interactions between the hydrophobic solute and the aqueous environment, thereby increasing the solubility of the non-polar compound.[4]
Experimental Protocol: Co-solvent Screening
-
Selection of Co-solvents: Choose a panel of biocompatible co-solvents. Commonly used options include:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 300 or 400 (PEG 300/400)
-
Glycerol
-
Dimethyl sulfoxide (DMSO) - Note: Use with caution in biological assays due to potential toxicity.
-
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of 2-(2,6-Dimethoxyphenoxy)ethanol in each of the selected co-solvents (e.g., 10 mg/mL).
-
Titration into Aqueous Buffer:
-
Begin with your aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).
-
Incrementally add small volumes of the co-solvent stock solution to the aqueous buffer while continuously stirring.
-
Visually monitor for any signs of precipitation. The point at which precipitation occurs indicates the solubility limit for that specific co-solvent concentration.
-
-
Optimization: Systematically vary the percentage of the co-solvent in the final aqueous solution (e.g., 1%, 2%, 5%, 10% v/v) to determine the minimum concentration required to achieve your desired solubility of 2-(2,6-Dimethoxyphenoxy)ethanol without compromising your experimental system.
Data Presentation: Example of Co-solvent Screening Data
| Co-solvent | Concentration (% v/v) | Solubility of 2-(2,6-Dimethoxyphenoxy)ethanol (µg/mL) | Observations |
| Ethanol | 1 | 50 | Clear solution |
| 5 | 250 | Clear solution | |
| 10 | >1000 | Clear solution | |
| Propylene Glycol | 1 | 45 | Clear solution |
| 5 | 220 | Clear solution | |
| 10 | 950 | Clear solution | |
| PEG 400 | 1 | 60 | Clear solution |
| 5 | 300 | Clear solution | |
| 10 | >1200 | Clear solution |
Key Consideration: While effective, be mindful that high concentrations of co-solvents can impact cellular assays or protein stability. Always include appropriate vehicle controls in your experiments.[5]
Question 2: Co-solvents are affecting my downstream biological assays. What are some alternative, more biocompatible methods to increase the solubility of 2-(2,6-Dimethoxyphenoxy)ethanol?
Answer:
When co-solvents are not a viable option, several other effective and often more biocompatible techniques can be employed. These methods involve the use of excipients that encapsulate or otherwise interact with the drug molecule to enhance its apparent solubility. The two most common approaches are the use of surfactants and cyclodextrins.
Option 1: Surfactant-Mediated Solubilization
Causality: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles in aqueous solutions.[6] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like 2-(2,6-Dimethoxyphenoxy)ethanol can partition into the hydrophobic core of the micelle, effectively being "dissolved" in the aqueous medium.[7][8]
Experimental Protocol: Surfactant Screening
-
Selection of Surfactants: Choose from a range of non-ionic surfactants which are generally less disruptive to biological systems than ionic surfactants.
-
Polysorbate 80 (Tween® 80)
-
Polysorbate 20 (Tween® 20)
-
Cremophor® EL
-
Solutol® HS 15
-
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions with varying concentrations of each surfactant, ensuring that the concentrations span the known CMC of the surfactant.
-
Solubility Determination:
-
Add an excess amount of 2-(2,6-Dimethoxyphenoxy)ethanol to each surfactant solution.
-
Equilibrate the samples by shaking or rotating at a constant temperature for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved 2-(2,6-Dimethoxyphenoxy)ethanol using a suitable analytical method (e.g., HPLC-UV).
-
Visualization: Micellar Solubilization
Caption: A micelle encapsulates the hydrophobic drug in its core.
Option 2: Cyclodextrin-Mediated Solubilization
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the guest molecule (2-(2,6-Dimethoxyphenoxy)ethanol) is encapsulated within the cyclodextrin's cavity.[10][11] This complex is then readily soluble in water.
Experimental Protocol: Cyclodextrin Complexation
-
Selection of Cyclodextrins: Commonly used cyclodextrins in pharmaceutical development include:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-50 mM).
-
Add an excess of 2-(2,6-Dimethoxyphenoxy)ethanol to each solution.
-
Equilibrate the samples as described for surfactant screening.
-
Analyze the concentration of the dissolved compound in the supernatant.
-
Plot the concentration of dissolved 2-(2,6-Dimethoxyphenoxy)ethanol against the concentration of the cyclodextrin. The slope of this plot can provide information about the stoichiometry of the inclusion complex.
-
Visualization: Cyclodextrin Inclusion Complex
Caption: A cyclodextrin forming an inclusion complex.
Question 3: My compound has ionizable groups. Can I use pH adjustment to improve its solubility?
Answer:
Yes, for compounds with ionizable functional groups, pH adjustment is a powerful and straightforward technique to enhance aqueous solubility. The solubility of a weak acid or a weak base is highly dependent on the pH of the medium.
Causality: The ionized form of a compound is generally more water-soluble than its neutral form.
-
For a weakly acidic compound, increasing the pH above its pKa will lead to deprotonation, forming a more soluble anionic species.
-
For a weakly basic compound, decreasing the pH below its pKa will result in protonation, forming a more soluble cationic species.
While 2-(2,6-Dimethoxyphenoxy)ethanol itself does not have strongly acidic or basic groups, this principle is crucial for many other drug candidates.
Experimental Protocol: pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Solubility Determination:
-
Add an excess of your compound to each buffer.
-
Equilibrate the samples for 24-48 hours.
-
Centrifuge and analyze the supernatant for the concentration of the dissolved compound.
-
-
Data Analysis: Plot the measured solubility as a function of pH. This will give you a clear indication of the pH range where your compound is most soluble.
Key Considerations:
-
In vivo relevance: The pH of biological fluids is tightly regulated (e.g., blood pH is ~7.4). Drastic pH adjustments may not be suitable for in vivo applications.[12]
-
Stability: Ensure your compound is stable across the pH range tested.
Visualization: pH Effect on Solubility
Caption: The relationship between pH and solubility for weak acids and bases.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when I suspect a solubility issue?
-
A1: The first step is to visually inspect your solution. If you observe cloudiness, precipitation, or undissolved particles, it's a clear indication of poor solubility. For a more quantitative assessment, you can perform a simple shake-flask solubility test by adding an excess of your compound to the aqueous medium, equilibrating, and then measuring the concentration of the dissolved compound in the filtered or centrifuged supernatant.
Q2: Are there any other advanced techniques for very challenging compounds?
-
A2: Yes, for compounds that are particularly difficult to solubilize, more advanced formulation strategies can be employed. These are often used in later-stage drug development and include:
-
Amorphous Solid Dispersions (ASDs): The compound is dispersed in a polymer matrix in an amorphous (non-crystalline) state. The amorphous form has higher energy and is more soluble than the crystalline form.[13]
-
Lipid-Based Formulations: The compound is dissolved in a lipid-based carrier system, such as self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the aqueous environment of the gut, enhancing absorption.[13][14]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[15][16]
-
Q3: How do I choose the best solubility enhancement technique for my specific application?
-
A3: The choice of technique depends on several factors:
-
The physicochemical properties of your compound: Is it ionizable? What is its lipophilicity?
-
The intended application: Is it for an in vitro assay, an animal study, or a final drug product?
-
The required concentration: How much compound do you need to get into solution?
-
Toxicity and biocompatibility of the excipients: The chosen method must be compatible with your experimental system.[5] A systematic screening approach, starting with the simplest methods like co-solvents and pH adjustment and moving to more complex formulations as needed, is generally recommended.
-
Q4: Can I combine different solubility enhancement techniques?
-
A4: Absolutely. It is often beneficial to combine techniques. For example, you can use a co-solvent in combination with a pH adjustment to achieve a synergistic effect on solubility.[12] Similarly, a formulation could include both a surfactant and a co-solvent.
References
-
Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]
-
Dr. Reddy's. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]
-
Dr. Reddy's. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]
-
Wikipedia. Micellar solubilization. [Link]
-
PMC. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
-
PMC. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
Crystal Pharmatech. (2026, January 28). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. [Link]
-
MDPI. (2025, September 20). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. [Link]
-
Asian Journal of Pharmaceutical Research. (2025, April 5). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. [Link]
-
MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]
-
MDPI. (2023, September 19). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
-
CD Bioparticles. Cyclodextrin Inclusion Compounds. [Link]
-
ScienceDirect. Cosolvent. [Link]
-
ScienceDirect. (2021, November 16). New insights into the mechanism of surfactant enhanced oil recovery: Micellar solubilization and in-situ emulsification. [Link]
-
Wikipedia. Cosolvent. [Link]
-
Croda Crop Care. (2023, October 11). Micellar Solubilization of Poorly Soluble A.I.s in ME Formulations. [Link]
-
AIP Publishing. (2011, July 28). Solubilization mechanism of vesicles by surfactants: Effect of hydrophobicity. [Link]
-
Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
MDPI. (2022, August 8). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. [Link]
-
ACS Publications. (2019, June 21). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. [Link]
-
International Journal of Pharmaceutical and Life Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
-
askIITians. (2025, March 11). How does pH affect solubility?. [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017, April 15). Solubility Enhancement Technologies and Research Emerged. [Link]
-
Solubility of Things. 2,6-Dimethoxyphenol. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. grokipedia.com [grokipedia.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. wjbphs.com [wjbphs.com]
- 5. ijpbr.in [ijpbr.in]
- 6. Micellar Solubilization of Poorly Soluble A.I.s in ME Formulations. [michberk.com]
- 7. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 8. cup.edu.cn [cup.edu.cn]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Cyclodextrin Inclusion Compounds - CD Bioparticles [cd-bioparticles.net]
- 12. ijpba.info [ijpba.info]
- 13. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 14. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) | API [apibeta.mydrreddys.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Drying 2-(2,6-Dimethoxyphenoxy)ethanol
Welcome to the Technical Support and Troubleshooting Portal for 2-(2,6-Dimethoxyphenoxy)ethanol (CAS: 6161-82-6)[1]. Due to its highly oxygenated structure, this compound presents unique challenges during isolation and storage. This guide provides field-proven, self-validating methodologies to effectively remove moisture without compromising the structural integrity of your sample.
Part 1: Troubleshooting FAQs
Q1: Why does my sample of 2-(2,6-Dimethoxyphenoxy)ethanol rapidly turn into a sticky syrup when exposed to ambient air? Causality: The molecule features a dense network of electronegative oxygen atoms—three ether linkages and one terminal hydroxyl group. These atoms act as potent hydrogen-bond acceptors and donors, giving the compound a high affinity for atmospheric water[2]. This hygroscopic behavior leads to rapid moisture sequestration, causing the solid to deliquesce into a hydrated syrup[3].
Q2: Can I dry the neat sample in a standard laboratory convection oven? Causality: No. Heating electron-rich, hygroscopic organic compounds in the presence of atmospheric oxygen and water drastically increases the risk of thermal degradation or oxidative side reactions. Instead, vacuum drying is required. By lowering the ambient pressure below the vapor pressure of water, vacuum drying forces moisture to evaporate at room temperature, preserving the compound's integrity[4].
Q3: I am purifying the compound via liquid-liquid extraction. Which chemical desiccant is best for drying the organic layer? Causality: Desiccant choice depends on the required dryness and the solvent. For bulk water removal from organic solvents, anhydrous magnesium sulfate (MgSO₄) is ideal due to its rapid hydration kinetics[5]. However, chemical desiccants leave residual moisture. For ultra-dry conditions (sub-10 ppm), the solution must subsequently be treated with activated 3Å molecular sieves, which trap water molecules within their defined pore structures[6].
Part 2: Experimental Workflows & Decision Matrix
Selecting the correct drying strategy depends entirely on the physical state of your sample. Use the decision matrix below to determine the appropriate protocol.
Decision matrix for drying 2-(2,6-Dimethoxyphenoxy)ethanol based on sample state.
Part 3: Quantitative Desiccant Data
When drying the compound in solution, understanding the quantitative limits of your drying agents is critical. The table below summarizes the efficiency of common desiccants based on peer-reviewed evaluations[5][6].
| Drying Agent | Primary Mechanism | Speed | Residual Water (ppm) | Best Use Case for 2-(2,6-Dimethoxyphenoxy)ethanol |
| Magnesium Sulfate (MgSO₄) | Hydration (Forms hydrates) | Very Fast | ~100 - 500 ppm | Rapid bulk water removal post-extraction. |
| Calcium Chloride (CaCl₂) | Hydration / Deliquescence | Medium | ~500 - 1000 ppm | Pre-drying; Avoid if sample has high alcohol concentration. |
| Calcium Hydride (CaH₂) | Chemical Reaction | Fast (with heat) | ~13 ppm | Drying halogenated solvents (e.g., DCM) prior to use. |
| 3Å Molecular Sieves | Physical Pore Adsorption | Slow (24-72h) | < 10 ppm | Ultimate trace water removal for highly sensitive downstream reactions. |
Part 4: Step-by-Step Methodologies
Protocol A: High-Vacuum Desiccation (For Neat Samples)
This protocol is designed for neat solids or viscous oils that have absorbed atmospheric moisture. It utilizes a vacuum to lower the boiling point of water and a chemical desiccant to act as an irreversible moisture sink[7][8].
-
Preparation: Transfer the damp 2-(2,6-Dimethoxyphenoxy)ethanol into a wide-mouth glass Petri dish or crystallization dish. Causality: Maximizing the surface area exponentially increases the rate of water evaporation.
-
Desiccant Loading: Fill the lower chamber of a vacuum desiccator with a high-capacity, self-indicating desiccant (e.g., indicating silica gel or Drierite)[9].
-
Evacuation: Place the sample dish on the desiccator plate. Apply a high vacuum (≤ 10 mbar) using a rotary vane pump. Isolate the chamber and leave for 12–24 hours.
-
Inert Backfill: Before opening the desiccator, backfill the chamber with dry Nitrogen or Argon gas. Causality: Opening a vacuum chamber directly to ambient air will instantly re-introduce moisture to the highly hygroscopic sample[7].
-
Self-Validation Step: Weigh the sample dish before drying and after every 12-hour cycle. The system validates itself as "dry" when the mass reaches a constant weight (no further mass loss) and the sample transitions from a sticky syrup to a stable physical state.
Protocol B: Two-Stage Chemical Drying (For Organic Solutions)
Use this protocol when the compound is dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane) following an aqueous workup[5].
-
Bulk Drying: Add anhydrous MgSO₄ directly to the organic solution (approximately 1 g per 10 mL of solvent).
-
Kinetic Swirling: Swirl the flask vigorously for 5–10 minutes.
-
Self-Validation Step: Initially, the MgSO₄ will form heavy, sticky clumps as it binds water. The system validates that bulk water is exhausted when newly added MgSO₄ remains as a free-flowing, fine powder swirling in the suspension[5].
-
Filtration: Filter the suspension through fluted filter paper to remove the hydrated salts.
-
Trace Drying (Optional but Recommended): To achieve sub-10 ppm moisture levels, add freshly activated 3Å molecular sieves (10% w/v) to the filtrate. Seal the flask under inert gas and allow it to stand for 24 to 72 hours[6].
-
Recovery: Decant the dry solution and remove the solvent via rotary evaporation.
References
-
Williams, D. B. G., & Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." Journal of Organic Chemistry / Pitt.edu. Available at:[Link]
-
Royal Society of Chemistry. "Drying liquids | Resource." RSC Education. Available at:[Link]
-
Wikipedia. "Vacuum drying." Wikimedia Foundation. Available at:[Link]
-
Camlab. "A simple guide to desiccators." Camlab UK. Available at:[Link]
-
Boekel Scientific. "Lab Desiccator Guide | What Is A Desiccator?" Boekel Scientific. Available at: [Link]
Sources
- 1. 6161-82-6 CAS MSDS (2-(2,6-DIMETHOXYPHENOXY)ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Vacuum drying - Wikipedia [en.wikipedia.org]
- 5. edu.rsc.org [edu.rsc.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. camlab.co.uk [camlab.co.uk]
- 8. rocker.com.tw [rocker.com.tw]
- 9. Lab Desiccator Guide | What Is A Desiccator? [boekelsci.com]
Validation & Comparative
1H NMR Interpretation of 2-(2,6-Dimethoxyphenoxy)ethanol: A Comparative Guide to Solvent Selection and Field Strength
For researchers and drug development professionals, the structural verification of ether-alcohols like 2-(2,6-Dimethoxyphenoxy)ethanol presents a specific analytical bottleneck: severe spectral overlap. This molecule features a highly electron-rich aromatic system, two equivalent methoxy groups, and a terminal ethanol chain. In standard conditions, the aliphatic protons of the ethanol chain and the intense methoxy protons cluster tightly in the 3.7–4.1 ppm region.
This guide objectively compares the analytical performance of different NMR solvent systems (CDCl3 vs. DMSO-d6) and spectrometer field strengths (400 MHz vs. 600 MHz) to resolve these overlapping signals. By understanding the causality behind solvent-solute interactions and magnetic dispersion, researchers can design self-validating NMR workflows.
Part 1: The Analytical Bottleneck
The structure of 2-(2,6-Dimethoxyphenoxy)ethanol (C10H14O4) yields a predictable 1H NMR spin system, but the proximity of the oxygen atoms compresses the chemical shifts of the aliphatic protons.
-
Aromatic Region: The symmetry of the 2,6-dimethoxy substitution results in a doublet for the meta protons (H-3, H-5) at ~6.6 ppm and a triplet for the para proton (H-4) at ~7.0 ppm.
-
The Overlap Zone: The six protons of the two methoxy (-OCH3) groups appear as a massive singlet around 3.8 ppm. The adjacent ethoxy chain (-O-CH2-CH2-OH) contains a methylene group directly attached to the hydroxyl (-CH2-OH) that resonates almost identically at ~3.75 ppm.
In standard non-polar solvents, the intense 6H methoxy singlet completely obscures the 2H methylene multiplet, making accurate integration and multiplet analysis impossible.
Part 2: Solvent System Comparison (CDCl3 vs. DMSO-d6)
The choice of deuterated solvent is the most powerful tool for manipulating chemical shifts without upgrading hardware. The performance of Chloroform-d (CDCl3) and Dimethyl Sulfoxide-d6 (DMSO-d6) differs drastically due to their hydrogen-bonding capabilities.
The Mechanism of Solvent-Induced Shifts (SIS)
In CDCl3, the hydroxyl proton undergoes rapid intermolecular chemical exchange. Because the exchange rate (
Conversely, DMSO-d6 is a polar aprotic solvent that acts as a strong hydrogen-bond acceptor. It tightly binds the hydroxyl proton, drastically slowing the chemical exchange rate[2]. This has two profound effects:
-
Coupling Preservation: The -OH proton appears as a sharp, distinct triplet at ~4.80 ppm.
-
Signal Separation: The strong solvation alters the local magnetic environment, shifting the -CH2-OH protons upfield to ~3.65 ppm, cleanly separating them from the methoxy singlet at ~3.75 ppm.
Caption: Mechanism of solvent-dependent hydroxyl proton exchange in NMR spectroscopy.
Quantitative Data Comparison
The table below summarizes the comparative chemical shifts. Residual solvent peaks must be carefully referenced; for instance, the residual proton signal of DMSO-d6 appears at 2.50 ppm[3].
| Proton Assignment | Multiplicity | CDCl3 Shift (ppm) | DMSO-d6 Shift (ppm) | Resolution Status |
| Ar-H (meta, 3,5) | d (2H) | 6.60 | 6.65 | Clear in both |
| Ar-H (para, 4) | t (1H) | 7.00 | 7.00 | Clear in both |
| -O-CH2- (C1') | t (2H) | 4.05 | 3.90 | Clear in both |
| -OCH3 (2,6) | s (6H) | 3.82 | 3.75 | Overlapped in CDCl3 |
| -CH2-OH (C2') | t/m (2H) | 3.75 | 3.65 | Resolved in DMSO-d6 |
| -OH | br s / t (1H) | 2.50 (br) | 4.80 (t) | Diagnostic in DMSO-d6 |
Part 3: Hardware Comparison (400 MHz vs. 600 MHz)
If CDCl3 must be used due to downstream recovery requirements, upgrading the spectrometer field strength is the alternative solution.
The Causality of Dispersion:
Chemical shift dispersion (in Hz) scales linearly with the magnetic field (
-
At 400 MHz: The frequency difference (
) between the -OCH3 singlet (3.82 ppm) and the -CH2-OH multiplet (3.75 ppm) is roughly . Because the multiplet itself spans ~15–20 Hz, the signals merge, causing severe second-order roofing effects. -
At 600 MHz: The
increases to . The multiplet width remains ~15–20 Hz, pulling the centers of the peaks far enough apart to achieve baseline resolution.
Part 4: Self-Validating Experimental Protocol
To guarantee scientific integrity, the following workflow employs a "D2O Shake" technique. This creates a self-validating system: if the structural assignment is correct, the targeted perturbation (deuterium exchange) will yield a mathematically predictable collapse of the spin system[1].
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15–20 mg of 2-(2,6-Dimethoxyphenoxy)ethanol in 0.6 mL of high-purity DMSO-d6. Transfer to a 5 mm NMR tube.
-
Acquisition (Pre-Perturbation): Acquire a standard 1D 1H NMR spectrum (e.g., 600 MHz, 16 scans, 2-second relaxation delay).
-
Initial Assignment: Identify the putative -OH triplet at ~4.80 ppm and the adjacent -CH2- multiplet at ~3.65 ppm.
-
Perturbation (The D2O Shake): Add 10
L of Deuterium Oxide (D2O) directly into the NMR tube. Cap the tube and invert it 5–10 times to ensure complete mixing. -
Acquisition (Post-Perturbation): Re-acquire the 1D 1H NMR spectrum under identical parameters.
-
Validation Logic:
-
Condition A: The chemical exchange (
) causes the triplet at 4.80 ppm to disappear. -
Condition B: Because the -OH proton is replaced by deuterium (which resonates at a different frequency), the scalar coupling to the adjacent -CH2- group is removed. The complex multiplet at 3.65 ppm must collapse into a clean, simple triplet.
-
Caption: Self-validating experimental workflow utilizing D2O exchange to confirm signal assignments.
References
1.[1] Michigan State University. "NMR Spectroscopy - Solvent Effects." MSU Chemistry. URL: 2.[2] Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Academia.edu (Originally published in Magnetic Resonance in Chemistry, 2006). URL: 3.[3] Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." PubMed (National Institutes of Health) (Originally published in Journal of Organic Chemistry, 1997). URL:
Sources
Analytical Comparison Guide: ATR-FTIR vs. Transmission FTIR for the Functional Group Characterization of 2-(2,6-Dimethoxyphenoxy)ethanol
Executive Summary
In pharmaceutical development and fine chemical synthesis, 2-(2,6-Dimethoxyphenoxy)ethanol (CAS: 6161-82-6) serves as a highly functionalized aromatic intermediate[1]. Verifying the structural integrity of its functional groups—specifically the terminal hydroxyl, methoxy/phenoxy ethers, and the aromatic core—is a critical quality control gateway.
While Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for this characterization, the choice of sampling methodology drastically alters the resulting spectral data. This guide objectively compares the performance, mechanistic logic, and experimental workflows of the two dominant analytical platforms: Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr Pellet) .
Mechanistic Overview: Functional Group Signatures
Before evaluating the analytical platforms, we must map the molecular target. 2-(2,6-Dimethoxyphenoxy)ethanol (Molecular Weight: 198.22 g/mol )[1] possesses a distinct vibrational fingerprint driven by its specific bond dipoles.
Caption: FTIR spectral mapping of 2-(2,6-Dimethoxyphenoxy)ethanol functional groups.
Methodological Comparison: ATR-FTIR vs. Transmission FTIR
Choosing between ATR and Transmission is not merely a matter of convenience; it dictates whether you are measuring surface chemistry or bulk composition, and it fundamentally alters relative peak intensities[2].
Platform A: ATR-FTIR (Attenuated Total Reflectance)
ATR-FTIR relies on total internal reflection within a high-refractive-index crystal (typically Diamond or ZnSe). As the infrared beam bounces within the crystal, it generates an evanescent wave that penetrates the sample by just a few micrometers[3].
-
Performance Advantage: Requires zero sample preparation. It is non-destructive and highly sensitive for rapid QA/QC.
-
Mechanistic Limitation: The penetration depth (
) of the evanescent wave is directly proportional to the wavelength. Consequently, high-wavenumber peaks (like the O-H stretch at 3300 cm⁻¹) appear artificially weaker compared to low-wavenumber peaks (like the C-O-C ether stretch at 1100 cm⁻¹)[2].
Platform B: Transmission FTIR (KBr Pellet)
Transmission FTIR is the classical benchmark. The infrared beam passes entirely through a diluted sample matrix (a pressed Potassium Bromide pellet), measuring bulk absorption directly[2].
-
Performance Advantage: Strictly follows the Beer-Lambert Law, providing true relative peak intensities. It is superior for absolute quantification and matching legacy pharmacopeial libraries[4].
-
Mechanistic Limitation: Highly dependent on sample preparation. Poor grinding leads to Mie scattering (sloping baselines), and the hygroscopic nature of KBr can introduce artificial water bands that mask the compound's intrinsic terminal hydroxyl group.
Caption: Workflow comparison: ATR-FTIR vs. Transmission FTIR for sample analysis.
Experimental Protocols (Self-Validating Systems)
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems, incorporating necessary background checks and causality-driven steps.
Protocol A: High-Resolution ATR-FTIR Analysis
-
System Validation & Background: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Collect a background spectrum (ambient air) at 4 cm⁻¹ resolution (32 scans) to digitally subtract atmospheric H₂O and CO₂.
-
Sample Application: Deposit ~2 mg of neat 2-(2,6-Dimethoxyphenoxy)ethanol directly onto the center of the crystal.
-
Optical Compression (Critical Step): Apply the pressure anvil until the software indicates optimal contact. Causality: The evanescent wave only penetrates 0.5 to 2.0 µm. Air gaps between the crystal and the sample will destroy the signal and alter the refractive index interaction[3].
-
Data Acquisition: Scan the sample (4 cm⁻¹ resolution, 32 co-added scans). Apply the software's built-in "ATR Correction" algorithm to normalize the wavelength-dependent intensity skew before library matching.
Protocol B: Transmission FTIR (KBr Pellet Method)
-
Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for 2 hours to eliminate absorbed moisture. Causality: Moisture will create a massive broad peak at 3400 cm⁻¹, completely masking the compound's terminal ethanol -OH stretch.
-
Milling (Critical Step): Weigh ~1 mg of the compound and ~100 mg of dried KBr. Grind aggressively in an agate mortar for 2-3 minutes. Causality: Particle size must be reduced below the wavelength of incident IR light (< 2 µm). Failure to do so causes severe Mie scattering, resulting in an uninterpretable, sloping baseline.
-
Pellet Pressing: Transfer the homogenous powder to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes to fuse the KBr into a transparent disk.
-
Data Acquisition: Place the pellet in the transmission holder. Scan at 4 cm⁻¹ resolution (32 scans), using a blank, pre-scanned KBr pellet as the background.
Comparative Data Analysis
The table below summarizes the expected quantitative spectral data for 2-(2,6-Dimethoxyphenoxy)ethanol and illustrates how the physical limitations of each analytical platform alter the data presentation.
| Functional Group | Expected Wavenumber (cm⁻¹) | ATR-FTIR Presentation | Transmission (KBr) Presentation |
| O-H Stretch (Ethanol) | 3200 – 3500 | Lower relative intensity due to shallow evanescent penetration at high wavenumbers. | Strong, broad peak. Highly accurate if KBr matrix is kept strictly anhydrous. |
| C-H Stretch (Aromatic) | 3000 – 3100 | Weak intensity; often requires baseline correction to resolve clearly. | Sharp, distinct weak-to-medium peaks. |
| C-H Stretch (Aliphatic) | 2850 – 2950 | Moderate intensity. | Moderate to strong intensity. |
| C=C Stretch (Aromatic) | 1450 – 1600 | Strong, sharp peaks. Excellent resolution. | Strong, sharp peaks. |
| C-O-C Stretch (Ether) | 1000 – 1300 | Very strong intensity (artificially enhanced by deeper wave penetration at low wavenumbers). | Strong intensity. Represents true relative absorbance per Beer-Lambert Law. |
Conclusion & Selection Matrix
Both ATR-FTIR and Transmission FTIR successfully identify the functional groups of 2-(2,6-Dimethoxyphenoxy)ethanol, but they serve different operational needs:
-
Select ATR-FTIR for rapid, high-throughput QA/QC, routine identity verification, or when sample conservation is paramount. It is the superior choice for modern laboratory efficiency, provided ATR-correction algorithms are utilized.
-
Select Transmission FTIR for rigorous quantitative analysis, resolving complex baseline scattering issues, or when strict adherence to legacy pharmacopeial monographs (which assume transmission data) is required[2].
References
-
WordPress (Analytical Spectroscopy Blog) - How to Choose Between ATR and Transmission FTIR URL: [Link](Sourced via Grounding Search) (Note: Used for mechanistic claims regarding penetration depth, spectral intensity, and quantitative accuracy differences between ATR and Transmission)[2]
-
National Institutes of Health (PMC) - Comparison of transmission FTIR and ATR spectra for discrimination... URL:[Link] (Note: Used to validate the superiority of Transmission for absolute quantification and the lack of sample prep required for ATR)[4]
-
Agilent Technologies - ATR-FTIR Spectroscopy, FTIR Sampling Techniques URL:[Link] (Note: Used to support the physics of the evanescent wave, refractive index requirements, and crystal contact pressure)[3]
Sources
- 1. guidechem.com [guidechem.com]
- 2. ftirspectroscopy.wordpress.com [ftirspectroscopy.wordpress.com]
- 3. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 4. Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Retention Time Comparison Guide: Syringol vs. 2-(2,6-Dimethoxyphenoxy)ethanol
As a Senior Application Scientist specializing in the chromatographic separation of lignin-derived monomers and pharmaceutical intermediates, I frequently encounter challenges when developing methods for structurally analogous compounds. A classic analytical challenge is the baseline separation of Syringol (2,6-dimethoxyphenol) and its etherified derivative, 2-(2,6-Dimethoxyphenoxy)ethanol .
While they share a nearly identical aromatic core, their behavior in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is governed by subtle steric and electronic differences. This guide objectively compares their chromatographic performance, explains the structural causality behind their retention times, and provides a self-validating experimental protocol for their robust separation.
Structural Mechanistics: The Causality of Retention
In RP-HPLC, retention time is primarily dictated by an analyte's hydrophobicity (LogP) and its ability to hydrogen-bond with the mobile phase. A common misconception in chromatography is that adding carbon atoms (increasing molecular weight) strictly increases retention time. The comparison between syringol and 2-(2,6-dimethoxyphenoxy)ethanol proves this is not always the case.
Syringol (2,6-Dimethoxyphenol): Syringol possesses a free phenolic hydroxyl group. However, this -OH group is flanked by two bulky ortho-methoxy groups. This creates severe steric hindrance and facilitates intramolecular hydrogen bonding between the phenolic proton and the adjacent methoxy oxygens. Because the hydroxyl group is "shielded," its ability to interact with the polar aqueous mobile phase is significantly reduced. Consequently, syringol behaves as a relatively hydrophobic molecule (LogP ~1.2) and exhibits stronger retention on a non-polar C18 stationary phase.
2-(2,6-Dimethoxyphenoxy)ethanol: When syringol is etherified to form 2-(2,6-dimethoxyphenoxy)ethanol, the steric shielding is broken. The addition of the ethylene glycol unit (-CH₂CH₂OH) introduces a highly flexible, unhindered terminal primary alcohol. This primary alcohol acts as a powerful hydrogen-bond donor and acceptor with the aqueous mobile phase. The dramatic increase in polarity outweighs the added lipophilicity of the two carbon atoms. As a result, the overall LogP drops (estimated ~0.9), making the molecule more hydrophilic.
The Verdict: Despite having a higher molecular weight, 2-(2,6-dimethoxyphenoxy)ethanol will elute earlier than syringol in a standard RP-HPLC gradient [1].
Mechanistic relationship between molecular structure and RP-HPLC retention time.
Quantitative Physicochemical Comparison
To further validate the chromatographic behavior, we must analyze the exact hydrogen-bonding potential and partition coefficients of both analytes.
| Property | Syringol | 2-(2,6-Dimethoxyphenoxy)ethanol |
| IUPAC Name | 2,6-Dimethoxyphenol | 2-(2,6-Dimethoxyphenoxy)ethanol |
| Molecular Formula | C₈H₁₀O₃ | C₁₀H₁₄O₄ |
| Molecular Weight | 154.16 g/mol | 198.22 g/mol |
| LogP (Octanol/Water) | ~1.20 | ~0.90 (Estimated via Phenol analogy) |
| H-Bond Donors | 1 (Sterically hindered) | 1 (Unhindered primary OH) |
| H-Bond Acceptors | 3 | 4 |
| pKa | ~9.98 (Weakly acidic) | Neutral |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) and strict pH control to eliminate retention time drift, a common issue when analyzing phenolic compounds [2].
A. Mobile Phase Rationale
Syringol contains a weakly acidic phenolic proton. In unbuffered water, local pH micro-fluctuations can cause partial ionization, resulting in peak tailing or split peaks. By utilizing 0.1% Formic Acid (pH ~2.7) in the aqueous mobile phase, we ensure the phenolic group remains 100% protonated (neutral). 2-(2,6-Dimethoxyphenoxy)ethanol is inherently neutral and unaffected by this pH, but the acidic environment guarantees sharp, symmetrical peaks for both analytes.
B. Step-by-Step Methodology
-
System Suitability Test (SST): Inject a standard mixture of Uracil (to determine column void volume,
) and Toluene (to verify column hydrophobicity and plate count). -
Blank Injection: Run a full gradient with pure methanol to establish a baseline and confirm the absence of column carryover.
-
Sample Preparation: Dissolve standards in HPLC-grade Methanol to a concentration of 1 mg/mL. Filter through a 0.2 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (stabilizes partitioning kinetics).
-
Detection: Diode Array Detector (DAD) set to 270 nm (optimal
transition for dimethoxy-aromatics).
-
-
Gradient Program:
-
0.0 - 2.0 min: 5% B (Isocratic hold to focus polar analytes)
-
2.0 - 12.0 min: 5% to 95% B (Linear ramp)
-
12.0 - 15.0 min: 95% B (Column wash)
-
15.0 - 20.0 min: 5% B (Re-equilibration)
-
Step-by-step RP-HPLC workflow for lignin-derived monomer analysis.
Expected Chromatographic Performance
Based on the established methodology and the structural causality outlined above, researchers can expect the following baseline-resolved performance metrics when analyzing these compounds in tandem [3].
| Analyte | Elution Order | Expected Retention Time (min) | Peak Shape Characteristics |
| 2-(2,6-Dimethoxyphenoxy)ethanol | 1st | 5.8 - 6.2 | Sharp, highly symmetrical (pH independent) |
| Syringol | 2nd | 7.4 - 7.8 | Sharp (requires acidic mobile phase to prevent tailing) |
Note: Exact retention times will vary slightly depending on the specific C18 ligand density and system dwell volume, but the elution order and relative retention gap will remain constant across all standard RP-HPLC systems.
References
-
Decomposition Mechanisms of Lignin-Related Aromatic Monomers in Solution Plasma MDPI - Processes[Link]
-
Aromatic monomers analysis for reductive catalytic fractionation of lignin by liquid chromatography with diode array detection Protocols.io [Link]
-
Efficient O-demethylation of lignin monoaromatics using the peroxygenase activity of cytochrome P450 enzymes Chemical Communications (RSC Publishing)[Link]
A Comparative Guide to the Thermal Stability of Guaiacol and Syringol Derived Ethers
For researchers and professionals in drug development and materials science, understanding the thermal stability of molecular scaffolds is paramount. Guaiacol and syringol, both derived from lignin, are fundamental building blocks for a vast array of chemical compounds, including active pharmaceutical ingredients and advanced polymers. The ether derivatives of these compounds are of particular interest due to their prevalence in these applications. This guide provides an in-depth comparison of the thermal stability of ethers derived from guaiacol and syringol, supported by experimental data and mechanistic insights.
Introduction: The Significance of Guaiacol and Syringol Scaffolds
Guaiacol (2-methoxyphenol) and syringol (2,6-dimethoxyphenol) are aromatic compounds that serve as foundational structures in organic synthesis. Their ether derivatives are integral to the structure of many polymers and pharmaceutical compounds. The thermal stability of these ethers is a critical parameter that influences their processing, storage, and application performance. A key structural difference between these two parent molecules is the presence of an additional methoxy group in syringol, which, as we will explore, has a profound impact on the thermal behavior of its derived ethers.
Understanding Thermal Decomposition: Key Mechanisms
The thermal decomposition of guaiacol and syringol-derived ethers is primarily initiated by the homolytic cleavage of the C-O bonds. The bond dissociation energy (BDE) of these bonds is a key indicator of their thermal stability; a lower BDE corresponds to a lower decomposition temperature. Theoretical studies have shown that the C-O bond is generally weaker than the C-C bond in these types of molecules.
The primary decomposition pathways for these aromatic ethers involve:
-
Homolytic Cleavage of the O-CH₃ Bond: This is often the initial step in the thermal decomposition of the parent molecules, guaiacol and syringol, leading to the formation of radical species.[1][2]
-
Cleavage of the Derived Ether Bond (R-O-Ar): For the ether derivatives, the cleavage of the newly formed ether linkage is a critical decomposition step.
-
Secondary Reactions: The initial radical fragments can undergo a variety of secondary reactions, including hydrogen abstraction, rearrangement, and condensation, leading to the formation of a complex mixture of smaller volatile compounds, char, and gases like methane and carbon monoxide.[1][3]
Comparative Thermal Analysis: Guaiacol vs. Syringol Ethers
While direct, head-to-head comparative studies on a homologous series of guaiacol and syringol derived ethers are not extensively available in the public domain, we can draw strong inferences from the thermal behavior of the parent compounds and related model systems.
A study on the pyrolysis of guaiacol and syringol themselves revealed that syringol is more prone to coke and gas formation.[3] This suggests a lower overall thermal stability for the syringol scaffold under pyrolytic conditions. The additional methoxy group in syringol provides more reaction sites, which can facilitate cross-linking and char formation.[3]
The Influence of the Second Methoxy Group
The presence of the second methoxy group at the C6 position in syringol-derived ethers introduces several factors that can influence their thermal stability compared to their guaiacol-derived counterparts:
-
Steric Effects: The additional methoxy group can introduce steric hindrance, potentially weakening the adjacent ether bond and lowering its decomposition temperature.
-
Electronic Effects: The methoxy group is an electron-donating group, which can influence the electron density around the aromatic ring and the stability of the resulting radical intermediates.
-
Increased Reactivity: As observed with the parent compounds, the additional methoxy group provides more pathways for decomposition and secondary reactions, which can lead to a more complex degradation profile and a higher propensity for char formation.[3]
Insights from Model Compounds
Studies on anisole (methoxybenzene), the simplest model for the methoxy group on an aromatic ring, show that its decomposition is initiated by the cleavage of the O-CH₃ bond.[1] This reinforces the understanding that the ether linkages are the most thermally labile parts of these molecules.
Experimental Data and Protocols
To provide a quantitative comparison, we will now delve into the expected results from standard thermal analysis techniques and provide detailed protocols for researchers to conduct their own comparative studies.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. It is a primary technique for determining the onset of decomposition and the overall thermal stability of a material.
Expected TGA Results:
Based on the increased reactivity of the syringol structure, it is anticipated that syringol-derived ethers will exhibit a lower onset decomposition temperature compared to their corresponding guaiacol-derived ethers. The residual mass (char) at the end of the TGA experiment is also expected to be higher for syringol derivatives.
Table 1: Predicted Thermal Decomposition Data for Guaiacol and Syringol Ethers
| Compound | Predicted Onset of Decomposition (Tonset) | Predicted Char Yield at 600°C |
| Ethyl Guaiacyl Ether | Higher | Lower |
| Ethyl Syringyl Ether | Lower | Higher |
| Propyl Guaiacyl Ether | Higher | Lower |
| Propyl Syringyl Ether | Lower | Higher |
| Butyl Guaiacyl Ether | Higher | Lower |
| Butyl Syringyl Ether | Lower | Higher |
Experimental Protocol for TGA:
-
Sample Preparation: Accurately weigh 5-10 mg of the ether sample into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition step on the TGA curve.
-
Calculate the residual mass percentage at the end of the experiment.
-
DOT Diagram: TGA Experimental Workflow
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry measures the heat flow into or out of a sample as it is heated or cooled. For thermal decomposition, DSC can reveal whether the process is endothermic or exothermic.
Experimental Protocol for DSC:
-
Sample Preparation: Seal 2-5 mg of the ether sample in a hermetic aluminum pan.
-
Instrument Setup:
-
Place the sealed pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to a temperature above the decomposition range determined by TGA, at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Identify endothermic or exothermic peaks associated with decomposition.
-
Integrate the peak area to determine the enthalpy of decomposition.
-
Synthesis of Guaiacol and Syringol Ethers
For researchers wishing to perform their own comparative studies, the following are representative protocols for the synthesis of ethyl ethers of guaiacol and syringol.
Synthesis of Ethyl Guaiacyl Ether (2-Ethoxyphenol)
This synthesis can be achieved via a Williamson ether synthesis.
DOT Diagram: Synthesis of 2-Ethoxyphenol
Caption: Synthesis pathway for 2-Ethoxyphenol.
Synthesis of Ethyl Syringyl Ether (1,3-Dimethoxy-2-ethoxybenzene)
A similar Williamson ether synthesis approach can be used, starting from syringol.
Conclusion
The thermal stability of ethers derived from guaiacol and syringol is a critical consideration for their application in various fields. Based on the available evidence from the parent compounds and related model systems, it is concluded that:
-
Syringol-derived ethers are likely to be less thermally stable than their guaiacol-derived counterparts. The additional methoxy group in the syringol structure provides more reactive sites, leading to a lower onset of decomposition.
-
The decomposition of syringol-derived ethers is expected to produce a higher yield of char. This is attributed to the increased propensity for cross-linking and condensation reactions facilitated by the second methoxy group.
This guide provides a framework for understanding and evaluating the thermal stability of these important classes of compounds. The detailed experimental protocols included will enable researchers to generate their own comparative data and further refine our understanding of the structure-stability relationships in these systems.
References
- Liu, Q., et al. (2021). Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds. RSC Advances, 11(62), 39343-39353.
- Nowakowska, M., et al. (2018). Kinetic Study of the Pyrolysis and Oxidation of Guaiacol. The Journal of Physical Chemistry A, 122(39), 7894-7909.
- Asmadi, M., et al. (2011). Thermal reactions of guaiacol and syringol as lignin model aromatic nuclei. Journal of Analytical and Applied Pyrolysis, 92(1), 88-98.
- Nguyen, T. T. P., et al. (2018). Detailed kinetic modeling of thermal decomposition of guaiacol–A model compound for biomass lignin. Biomass and Bioenergy, 112, 45-60.
- Hosoya, T., et al. (2011). The effects of combining guaiacol and syringol on their pyrolysis. Holzforschung, 65(3), 325-330.
- Zhu, J., et al. (2013). Theoretical studies on pyrolysis mechanism of guaiacol as lignin model compound. Journal of Renewable and Sustainable Energy, 5(4), 043124.
- Britt, P. F., et al. (2000). The effect of ortho-methoxy groups on the hommolytic and heterolytic cleavage of the β-O-4 ether linkage in lignin models. Abstracts of Papers of the American Chemical Society, 219, U226-U226.
- Furutani, Y., et al. (2017). Theoretical Study on the Kinetics of Thermal Decomposition of Guaiacol and Catechol. The Journal of Physical Chemistry A, 121(44), 8495-8503.
- Luo, Z., et al. (2017). A computational study on thermal decomposition mechanism of β-1 linkage lignin dimer. Computational and Theoretical Chemistry, 1107, 55-63.
-
Loba Chemie. (n.d.). 2-ETHOXYPHENOL FOR SYNTHESIS. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethoxyphenol. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Diethoxybenzene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 2-ethoxy- (CAS 94-71-3). Retrieved from [Link]
- Beste, A., & Buchanan, A. C. (2009). Computational Study of Bond Dissociation Enthalpies for Lignin Model Compounds. Substituent Effects in Phenethyl Phenyl Ethers. The Journal of Organic Chemistry, 74(13), 4731–4739.
- Zhang, L., et al. (2012). Theoretical study of bond dissociation energies for lignin model compounds. Energy & Fuels, 26(11), 6938-6944.
- Kelly, M. J., et al. (2014). Production of ethyl acetate from pyrolysis of lignin model compound guaiacylglycerol-β-guaiacyl ether. ECI Digital Archives.
- Wang, X., et al. (2016). Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS. BioResources, 11(3), 6342-6353.
- Hou, X., et al. (2020). Studies on pyrolysis mechanism of syringol as lignin model compound by quantum chemistry. Journal of Analytical and Applied Pyrolysis, 145, 104724.
- Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. (2023). Green Chemistry.
- Zhang, R., et al. (2014). Theoretical study of bond dissociation energies for lignin model compounds. Journal of Molecular Modeling, 20(4), 2187.
-
Cheméo. (n.d.). Chemical Properties of 2-Phenethyl phenyl ether (CAS 40515-89-7). Retrieved from [Link]
- Wright, M. M., et al. (2010). The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. International Journal of Molecular Sciences, 11(6), 2569-2586.
- The Natural and Anthropogenic Processes Responsible for the Presence of Methoxyphenols in Ecosystems and Human Surrounding. (2012). Polish Journal of Environmental Studies, 21(4), 1035-1041.
- Ethers Dr. Roaa Majid. (2025, October 25). Ethers.
- Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. (2021). ACS Omega, 6(3), 2096-2103.
- Thermal Decomposition of Erythritol Tetranitrate: A Joint Experimental and Computational Study. (2017). The Journal of Physical Chemistry C, 121(30), 16259-16269.
- A comparative study of the syringyl, guaiacyl and hydroxyl groups units distribution in some African tropical hardwoods' lignin by Py-GC/MS and spectroscopic techniques. (2017). Journal of Materials and Environmental Science, 8(7), 2459-2470.
- Compensatory Guaiacyl Lignin Biosynthesis at the Expense of Syringyl Lignin in 4CL1-Knockout Poplar. (2020). Plant Physiology, 183(2), 534-547.
- Lignin pyrolysis reactions. (2016). Journal of Analytical and Applied Pyrolysis, 121, 1-11.
- Syringol – Knowledge and References. (n.d.). Taylor & Francis.
- Structural Characterization of Guaiacyl-rich Lignins in Flax (Linum usitatissimum) Fibers and Shives. (2011). Journal of Agricultural and Food Chemistry, 59(19), 10568-10577.
- Study of Mathematical Models Describing the Thermal Decomposition of Polymers Using Numerical Methods. (2025). Polymers, 17(9), 1834.
- Thermo gravimetric analyses: TGA of prepared compounds (1), (2) and (3). (2011).
- Computational study of the thermal decomposition of some oxypropenes. (2018).
- Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using. (n.d.).
- Thermal and Mechanical Properties of Guaiacol–Fatty Acid–Sulfur Composites. (2023). Polymers, 15(19), 3904.
- bioresources.com. (2008).
- A comparative study of the syringyl, guaiacyl and hydroxyl groups units distribution in some African tropical hardwoods' ligni. (n.d.).
Sources
UV-Vis absorption maxima of 2-(2,6-Dimethoxyphenoxy)ethanol
Comprehensive UV-Vis Spectroscopic Analysis: 2-(2,6-Dimethoxyphenoxy)ethanol vs. Industry Alternatives
As a Senior Application Scientist, I frequently encounter challenges in standardizing analytical methods for complex phenoxy derivatives. 2-(2,6-Dimethoxyphenoxy)ethanol, a highly functionalized ether, requires precise photophysical characterization to ensure accurate quantification during drug development, cosmetic formulation, and stability testing. This guide objectively compares its UV-Vis absorption performance against industry-standard alternatives and establishes a self-validating experimental protocol for your laboratory.
Mechanistic Insights: The Causality of Spectral Shifts
To accurately track 2-(2,6-Dimethoxyphenoxy)ethanol via High-Performance Liquid Chromatography with Ultraviolet-Visible detection (HPLC-UV), we must first understand the causality behind its electronic transitions.
The molecule features a central aromatic ring substituted with an ether-linked ethanol moiety and two methoxy groups at the ortho positions (2,6-substitution). According to the Woodward-Fieser rules and general principles of UV-Vis spectroscopy (), auxochromic groups containing lone electron pairs (such as the -OCH3 groups) extend the
These lone pairs participate in resonance with the benzene ring, which raises the energy of the Highest Occupied Molecular Orbital (HOMO) while marginally affecting the Lowest Unoccupied Molecular Orbital (LUMO). This decreases the overall transition energy gap. Consequently, the addition of these methoxy groups induces a bathochromic shift (red shift to longer wavelengths) and a hyperchromic effect (increased molar absorptivity) relative to an unsubstituted phenoxy ring.
Photophysical transition pathways and auxochromic effects in 2-(2,6-Dimethoxyphenoxy)ethanol.
Comparative UV-Vis Absorption Data
To objectively evaluate 2-(2,6-Dimethoxyphenoxy)ethanol, we compare it against its structural parent, 2-Phenoxyethanol (a ubiquitous preservative), and its phenolic analog, Syringol (2,6-Dimethoxyphenol).
While 2-Phenoxyethanol demonstrates a baseline UV-Vis spectrum with a secondary peak around 270 nm ()[2], the 2,6-dimethoxy substitution in Syringol shifts the primary absorption maximum to 204–206 nm ()[3]. 2-(2,6-Dimethoxyphenoxy)ethanol mirrors this shifted profile due to the identical aromatic substitution pattern.
Table 1: UV-Vis Absorption Maxima and Photophysical Properties (Solvent: Methanol)
| Compound | CAS Number | Primary | Secondary | Auxochromic Effect |
| 2-Phenoxyethanol | 122-99-6 | ~220 nm | ~270 nm | Baseline |
| Syringol | 91-10-1 | 204 - 206 nm | ~272 nm | Strong (+2 -OCH3) |
| 2-(2,6-Dimethoxyphenoxy)ethanol | 6161-82-6 | ~205 nm | ~272 nm | Strong (+2 -OCH3, +1 -O-R) |
Application Insight: For researchers developing HPLC-UV methods, the secondary absorption maximum at 272 nm is the optimal detection wavelength for 2-(2,6-Dimethoxyphenoxy)ethanol. While the primary peak at ~205 nm offers higher absolute sensitivity, it is highly susceptible to solvent interference (especially during gradient elution with methanol or organic buffers). Detection at 272 nm provides a superior signal-to-noise ratio and ensures robust quantification in complex matrices.
Experimental Protocols: Self-Validating UV-Vis Workflow
To generate reliable, reproducible spectral data, the following self-validating protocol is engineered to control both environmental and instrumental variables.
Step 1: Instrumental Calibration
-
Action: Validate the spectrophotometer's wavelength accuracy using a certified Holmium Oxide glass filter.
-
Causality: The characteristic sharp absorption peaks of Holmium Oxide (e.g., 279.3 nm, 360.8 nm) confirm optical alignment. Without this, mechanical drift in the monochromator can lead to false
reporting.
Step 2: Solvent Selection and Blanking
-
Action: Select HPLC-grade Methanol (UV cutoff ~205 nm) and perform a baseline scan using matched 10 mm quartz cuvettes.
-
Causality: While water is more UV-transparent, 2-(2,6-Dimethoxyphenoxy)ethanol exhibits superior solubility in organic solvents. Methanol prevents micro-precipitation that causes Rayleigh scattering, which artificially inflates baseline absorbance.
Step 3: Sample Preparation
-
Action: Prepare a 10 mM stock solution of the analyte in Methanol. Perform serial dilutions to create a working concentration of 10–50 µM.
-
Causality: This specific concentration range ensures absorbance values remain between 0.1 and 1.0 AU. This strictly adheres to the linear dynamic range defined by the Beer-Lambert Law, preventing photomultiplier tube (PMT) saturation.
Step 4: Spectral Acquisition
-
Action: Scan the sample from 190 nm to 400 nm at a scan rate of 1 nm/s. Record the primary and secondary absorption maxima.
Step 5: System Suitability & Self-Validation
-
Action: Calculate the molar attenuation coefficient (
) at the secondary (~272 nm). -
Causality: The system is considered self-validated if the calculated
deviates by less than 2% from historical standard curves. A deviation >2% automatically flags potential sample degradation, solvent contamination, or pipetting error, triggering a mandatory re-calibration protocol.
Standardized UV-Vis spectrophotometric workflow for analyzing phenoxyethanol derivatives.
References
-
Title : Interpreting UV-Vis Spectra Source : University of Toronto Scarborough URL :[Link]
-
Title : 2-Phenoxyethanol - UV-VIS Spectrum Source : SpectraBase URL :[Link]
Sources
Safety Operating Guide
Procedural Guide for the Safe Handling and Disposal of 2-(2,6-Dimethoxyphenoxy)ethanol
As drug development and synthetic chemistry workflows become increasingly complex, the safe management of chemical intermediates is paramount. 2-(2,6-Dimethoxyphenoxy)ethanol (CAS 6161-82-6) is a specialized organic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs).
This guide provides a self-validating, mechanistically grounded protocol for the disposal of 2-(2,6-Dimethoxyphenoxy)ethanol. By understanding the chemical causality behind these procedures, laboratory personnel can ensure strict compliance with environmental regulations while maintaining a rigorous culture of safety[1].
Physicochemical Profile & Waste Characterization
To design an effective disposal strategy, we must first analyze the molecular architecture of the compound. 2-(2,6-Dimethoxyphenoxy)ethanol consists of an electron-rich aromatic ring substituted with two methoxy groups and a hydroxyethyl ether moiety.
Table 1: Physicochemical Profile & Waste Classification
| Property / Parameter | Value / Classification | Mechanistic Implication for Disposal |
| CAS Number | 6161-82-6 | Primary identifier for hazardous waste manifests. |
| Molecular Formula | C10H14O4[2] | Dictates combustion byproducts (CO₂, H₂O). |
| Molecular Weight | 198.22 g/mol [2] | Utilized for mass-balance tracking in waste logs. |
| Functional Groups | Aromatic ring, ethers, alcohol | Highly electron-rich; poses an exothermic reaction risk if mixed with strong oxidizers. |
| Halogen Content | 0% | Safe for standard high-temperature incineration without generating corrosive hydrogen halides. |
| Waste Category | Non-Halogenated Organic Waste | Must be strictly segregated from halogenated streams to optimize incineration efficiency[3]. |
Mechanistic Rationale for Disposal Choices (Expertise & Experience)
-
Why Incineration? Because the molecule is composed entirely of carbon, hydrogen, and oxygen, its complete thermal oxidation yields only carbon dioxide and water vapor. It lacks halogens (such as chlorine or fluorine), meaning it will not produce toxic dioxins or corrosive acids during combustion.
-
Why Strict Segregation? The dimethoxy-substituted aromatic ring is highly electron-dense, making it highly susceptible to electrophilic attack and rapid oxidation. Mixing this compound with strong oxidizers (e.g., concentrated nitric acid, peroxides, or permanganates) can trigger a runaway exothermic reaction.
Step-by-Step Operational Disposal Plan
Every protocol in your laboratory should function as a self-validating system. The following workflow ensures that each step contains a built-in verification mechanism to prevent downstream failures.
Phase 1: Segregation & Primary Containment
-
Select the Receptacle: Use a High-Density Polyethylene (HDPE) or glass waste container. Causality: HDPE provides excellent chemical resistance against non-halogenated organic alcohols and ethers, preventing container degradation and leaching.
-
Segregate Waste Streams: Deposit 2-(2,6-Dimethoxyphenoxy)ethanol exclusively into the "Non-Halogenated Organic Waste" stream[3].
-
Validation Checkpoint: Before sealing the container, visually inspect the liquid for phase separation or unexpected gas evolution (bubbling). Gas evolution indicates an incompatible cross-contamination event. If observed, immediately move the container to a chemical fume hood and notify the Chemical Hygiene Officer[4].
Phase 2: RCRA-Compliant Labeling & Storage
-
Apply Hazard Labels: Affix a standardized Hazardous Waste label immediately upon the first drop of waste entering the container. The label must explicitly list "2-(2,6-Dimethoxyphenoxy)ethanol" and "Flammable/Combustible."
-
Establish Secondary Containment: Place the primary waste container inside a secondary containment bin capable of holding 110% of the primary container's volume.
-
Validation Checkpoint: Conduct weekly inspections of the waste storage area as mandated by RCRA regulations (40 CFR 264.174)[5]. Cross-reference the physical volume against the laboratory's active chemical inventory to ensure accumulation limits are not exceeded.
Phase 3: Transport & Final Destruction
-
Coordinate Pickup: Schedule a pickup with your institution’s Environmental Health and Safety (EHS) department or a permitted hazardous waste vendor[3].
-
Chain of Custody: Ensure the waste manifest accurately reflects the non-halogenated nature of the waste to guarantee it is routed to a high-temperature rotary kiln incinerator.
Visual Workflow: Disposal Routing
The following decision tree illustrates the logical routing for 2-(2,6-Dimethoxyphenoxy)ethanol waste streams based on their physical state and matrix.
Figure 1: Waste routing decision tree for 2-(2,6-Dimethoxyphenoxy)ethanol disposal.
Spill Response & Emergency Workflows
In the event of an accidental release, immediate and calculated action is required to mitigate exposure and environmental contamination. Under the OSHA Laboratory Standard (29 CFR 1910.1450), all personnel must be trained on these specific emergency procedures[4].
-
Evacuate and Isolate: Immediately clear personnel from the immediate vicinity. Ensure local exhaust ventilation (fume hoods) are operating at maximum capacity.
-
Don Appropriate PPE: Equip standard chemical-resistant gear: Nitrile gloves (double-gloved), splash-proof safety goggles, and a flame-resistant laboratory coat[6].
-
Containment (Mechanistic Choice): Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Do not use sawdust or paper towels.Causality: Combustible absorbents provide fuel that can ignite if the electron-rich ether undergoes unintended oxidation during the cleanup process.
-
Collection: Use non-sparking tools to sweep the saturated absorbent into a heavy-duty hazardous waste bag or HDPE bucket.
-
Validation Checkpoint: After physical removal, wash the affected surface with a mild detergent and water. Swab the area and inspect visually to validate that no residual chemical film remains on the benchtop or floor.
References
- 6161-82-6 CAS MSDS (2-(2,6-DIMETHOXYPHENOXY)ETHANOL ... ChemicalBook.
- Hazardous Waste Management in the Laboratory. Lab Manager.
- Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration (OSHA).
- Laboratories - Overview. Occupational Safety and Health Administration (OSHA).
- Lab Safety Rules. Air Science.
- Laboratory Hazardous Waste Management. University of British Columbia Facilities.
Sources
- 1. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. 6161-82-6 CAS MSDS (2-(2,6-DIMETHOXYPHENOXY)ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. facilities.med.ubc.ca [facilities.med.ubc.ca]
- 4. osha.gov [osha.gov]
- 5. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 6. Lab Safety Rules | Air Science [airscience.com]
Personal protective equipment for handling 2-(2,6-Dimethoxyphenoxy)ethanol
As drug development and synthetic chemistry workflows become increasingly complex, the safe handling of specialized intermediate compounds is paramount. 2-(2,6-Dimethoxyphenoxy)ethanol (CAS 6161-82-6) is a critical building block in pharmaceutical synthesis. However, because it is a highly specialized intermediate, exhaustive toxicological profiling is often limited in standard literature[1].
As an Application Scientist, I advocate for the Precautionary Principle when handling such chemicals. By analyzing its chemical structure—an aromatic ether-alcohol closely related to 2-phenoxyethanol[2]—we can accurately extrapolate its hazard profile. 2-Phenoxyethanol is classified under the Globally Harmonized System (GHS) as an Acute Oral Toxin (Category 4), a Serious Eye Damage hazard (Category 1), and a Respiratory Irritant (Category 3)[3]. Consequently, all operational and disposal plans for 2-(2,6-Dimethoxyphenoxy)ethanol must be engineered to mitigate these specific, extrapolated risks.
Chemical Identity & Extrapolated Hazard Profile
To establish a baseline for our safety protocols, the quantitative data and structural hazard extrapolations are summarized below:
| Property | Value |
| Chemical Name | 2-(2,6-Dimethoxyphenoxy)ethanol |
| CAS Number | 6161-82-6 |
| Molecular Formula | C10H14O4 |
| Molecular Weight | 198.22 g/mol |
| Structural Class | Aromatic Ether-Alcohol |
| Extrapolated GHS Hazards | Acute Tox. 4 (Oral), Eye Dam. 1, STOT SE 3 (Respiratory) |
Personal Protective Equipment (PPE) Matrix & Causality
A robust laboratory safety protocol must be self-validating; operators must understand why specific protective equipment is chosen to ensure strict compliance.
-
Hand Protection: Nitrile Gloves (Minimum 0.11 mm thickness)
-
Causality: 2-(2,6-Dimethoxyphenoxy)ethanol contains both ether and alcohol functional groups. Natural rubber latex offers poor chemical resistance to organic ethers, leading to rapid polymer swelling and chemical permeation. Nitrile provides a superior, non-porous barrier against short-term, incidental contact. For prolonged handling or bulk solvent transfers, heavier butyl rubber gloves are required.
-
-
Eye Protection: Unvented Chemical Splash Goggles
-
Causality: Standard safety glasses do not seal the orbital area. Given the extrapolated Category 1 Eye Damage risk[3], unvented goggles are mandatory to prevent volatile micro-droplets or vapors from depositing directly onto the mucous membranes of the eye.
-
-
Body Protection: Flame-Resistant (FR) Lab Coat & Polyethylene Apron
-
Causality: While not highly flammable at room temperature, organic intermediates can serve as fuel in a laboratory fire. An FR lab coat, combined with a polyethylene apron during bulk dispensing, prevents the chemical from wicking through woven fabric and causing dermal exposure.
-
-
Respiratory Protection: Certified Chemical Fume Hood
-
Causality: The compound poses a Category 3 Respiratory Irritation risk. All handling must be restricted to a certified chemical fume hood (operating at a face velocity of 80-100 fpm) to prevent the accumulation of volatile aerosols in the operator's breathing zone.
-
Operational Plan: Step-by-Step Handling Protocol
Fig 1: Operational workflow and spill response logic for handling 2-(2,6-Dimethoxyphenoxy)ethanol.
Step 1: Pre-Operation Setup Ensure the fume hood is fully operational and free of clutter. Clear the workspace of incompatible materials, specifically strong oxidizing agents and acid chlorides, which can react violently with ether-alcohols[3]. Don all required PPE as outlined in the matrix above.
Step 2: Dispensing and Transfer Utilize a closed-system transfer mechanism if possible. If manually dispensing, use a glass or PTFE syringe for liquids, or a static-free spatula for solids/slurries. Keep the primary container tightly closed immediately after use to prevent ambient moisture absorption and fugitive vapor release into the laboratory environment.
Step 3: Post-Handling Decontamination Wipe down the exterior of the chemical container with a compatible solvent (e.g., 70% ethanol or isopropanol) before returning it to the dedicated chemical storage cabinet. Wash hands and forearms thoroughly with soap and water immediately after removing your gloves[3].
Spill Response & Disposal Plan
A robust spill response prevents localized benchtop contamination from escalating into an environmental hazard.
Spill Containment & Neutralization:
-
Isolate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered to maximize exhaust velocity over the spill.
-
Absorb: Do not use combustible materials like sawdust. Apply an inert, inorganic absorbent (e.g., vermiculite, dry sand, or a commercial silica-based spill kit) to the perimeter of the spill first, working inward to prevent the liquid from spreading[4].
-
Clean: Carefully sweep the saturated absorbent using a non-sparking tool and place it into a chemically resistant, sealable waste container (e.g., a high-density polyethylene bucket). Wash the spill surface with a mild detergent solution to remove residual organic films.
Disposal Guidelines: 2-(2,6-Dimethoxyphenoxy)ethanol must never be discharged into the municipal sewer system[4].
-
Segregation: Collect all chemical waste, contaminated absorbents, and disposable PPE in a designated "Halogen-Free Organic Waste" carboy or bin.
-
Labeling: Clearly label the container with the chemical name, CAS number (6161-82-6), and associated hazard warnings (Harmful, Irritant).
-
Incineration: Dispose of the contents through a licensed hazardous waste management facility equipped for high-temperature incineration. Thermal decomposition of this compound releases irritating and toxic gases, making standard landfill disposal strictly prohibited[5].
References
1.[1] "2-(2,6-DIMETHOXYPHENOXY)ETHANOL CAS#: 6161-82-6", ChemicalBook, 2.[2] "SAFETY DATA SHEET - Sigma-Aldrich (2-Phenoxyethanol)", Sigma-Aldrich, 3.[5] "SAFETY DATA SHEET - FUJIFILM Wako (2-Phenoxyethanol)", FUJIFILM Wako, 4. "2-Phenoxyethanol | 122-99-6 | TCI AMERICA", Tokyo Chemical Industry, 5.[3] "2-Phenoxyethanol - SAFETY DATA SHEET", Fisher Scientific, 6.[4] "Ethylene Glycol Mono Phenyl Ether CAS No 122-99-6 MATERIAL SAFETY DATA SHEET", CDH Fine Chemical,
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
